(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18?,19-/m0/s1 |
InChI Key |
FBYZQDCRLYHHHP-JJSPWLSWSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 |
Synonyms |
13-EHGEO 13-ethyl-17-hydroxy-gon-4-en-3-one 13-ethyl-17-hydroxy-gon-4-en-3-one, (17beta)-isome |
Origin of Product |
United States |
Foundational & Exploratory
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one chemical structure and properties
Comprehensive Technical Guide on (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one: Chemical Properties, Synthesis, and Analytical Profiling
Executive Summary
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one (C₁₉H₂₈O₂), frequently identified in pharmacopeial literature as Levonorgestrel EP Impurity K or 18-methylnandrolone , is a synthetic tetracyclic gonane steroid (1)[1]. While it shares a nearly identical structural backbone with the blockbuster contraceptive norgestrel, it critically lacks the 17α-ethynyl moiety. This single functional group omission fundamentally shifts its pharmacodynamic profile from a potent progestin to an anabolic-androgenic steroid (AAS) (2)[2]. For drug development professionals, understanding this compound is paramount, as it represents a highly regulated, process-related impurity that must be tightly controlled during the manufacturing of norgestrel and levonorgestrel active pharmaceutical ingredients (APIs) (3)[3].
Chemical Identity & Physicochemical Profiling
The molecular architecture of (+/-)-13-ethyl-17-hydroxygon-4-en-3-one features a rigid tetracyclic gonane nucleus. It is distinguished from standard nandrolone by a 13β-ethyl substitution (rather than a 13β-methyl group), which enhances its lipophilicity and alters its receptor binding kinetics (4)[4]. The A-ring contains a conjugated 4-en-3-one system, a hallmark of active steroid hormones that provides a strong ultraviolet (UV) chromophore.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.42 g/mol |
| Common Synonyms | 18-Methylnandrolone, Levonorgestrel EP Impurity K, RU-3366 |
| UV Absorption Maximum (λmax) | ~241 nm (in ethanol) |
| Pharmacological Class | Anabolic-Androgenic Steroid (AAS) |
Synthetic Pathway & Origin as a Process Impurity
The industrial synthesis of norgestrel typically utilizes the Torgov cyclization method to assemble the steroid backbone (5)[5]. Starting from 6-O-methoxytetralone, a multi-step sequence yields the pivotal intermediate 13-ethyl-3-methoxygona-2,5(10)-dien-17-one.
In the intended API pathway, this 17-ketone undergoes nucleophilic ethynylation to introduce the 17α-ethynyl group, followed by a Birch reduction and acidic hydrolysis to form norgestrel. However, (+/-)-13-ethyl-17-hydroxygon-4-en-3-one emerges as a process impurity if the ethynylation step is incomplete or bypassed. If the unreacted 17-ketone is inadvertently reduced to a 17β-hydroxyl group during subsequent steps, the final acidic hydrolysis yields this exact compound (2)[2]. Due to its structural homology to the API, it exhibits near-identical lipophilicity, making downstream chromatographic clearance highly challenging.
Pharmacodynamics: Receptor Binding & Anabolic Activity
While norgestrel acts as a full agonist at the human progesterone receptor (PR) with a binding affinity (Ki) of ~5–10 nM (6)[6], the absence of the 17α-ethynyl group in 18-methylnandrolone drastically alters its target. The 17β-hydroxyl group allows it to bind with high affinity to the Androgen Receptor (AR). Furthermore, the 13β-ethyl modification sterically hinders 5α-reductase enzymes, preventing the formation of highly androgenic dihydro-metabolites. Consequently, it exhibits a potent anabolic-to-androgenic ratio, driving muscle protein synthesis without inducing severe virilizing effects (2)[2].
Androgen Receptor (AR) signaling pathway activated by 18-methylnandrolone.
Analytical Quality Control: HPLC-UV Quantification Protocol
To ensure the safety and efficacy of norgestrel API, (+/-)-13-ethyl-17-hydroxygon-4-en-3-one (Impurity K) must be strictly quantified below pharmacopeial thresholds (typically <0.15%). The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to ensure absolute data trustworthiness (7)[7].
Rationale for Experimental Choices (Causality)
-
Stationary Phase (C18): The highly hydrophobic gonane core necessitates an Octadecylsilane (C18) column to achieve adequate retention.
-
Detection Wavelength (241 nm): UV detection is locked at 241 nm to specifically target the π-π* transition of the conjugated 4-en-3-one system, maximizing the signal-to-noise ratio while ignoring non-conjugated precursors.
-
Gradient Elution: Because Impurity K lacks the polarizable 17α-ethynyl group found in the API, it exhibits a slightly different partition coefficient. A water/acetonitrile gradient is required to resolve this critical peak pair, as isocratic methods often result in co-elution.
Step-by-Step Methodology
-
System Preparation: Equip the HPLC with a C18 analytical column (150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to ensure reproducible retention times and prevent peak broadening.
-
Mobile Phase Formulation:
-
Mobile Phase A: HPLC-grade Water (Milli-Q).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the norgestrel API sample in a diluent (50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL. Prepare a reference standard of Levonorgestrel EP Impurity K at 0.001 mg/mL (representing the 0.1% specification limit).
-
Chromatographic Gradient: Run a linear gradient from 40% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.
-
System Suitability (Self-Validation): Prior to sample analysis, inject a resolution mixture containing both norgestrel and Impurity K. The run is only validated if the resolution (
) between the two peaks is , and the tailing factor for Impurity K is . This ensures the column chemistry is intact and the mobile phase is correctly proportioned. -
Quantification: Inject the sample, integrate the peak at the established retention time of Impurity K, and calculate the percentage area relative to the standard to confirm regulatory compliance.
References
Sources
- 1. 18-Methyl Nandrolone | CymitQuimica [cymitquimica.com]
- 2. US3959322A - Synthesis of 13-alkyl-gon-4-ones - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medkoo.com [medkoo.com]
- 7. Levonorgestrel Impurity C | 1337972-89-0 | Benchchem [benchchem.com]
Molecular Mechanism of Action of Racemic Norgestrel In Vitro: A Comprehensive Technical Guide
Executive Summary
Racemic norgestrel is a first-generation synthetic progestin widely utilized in hormonal contraception and hormone replacement therapies. While clinically administered as a racemate, its in vitro pharmacological profile is entirely driven by its biologically active enantiomer, levonorgestrel (D-(-)-norgestrel). This whitepaper provides an in-depth mechanistic analysis of racemic norgestrel's action at the molecular level, detailing its receptor binding kinetics, intracellular signaling cascades, and the rigorous in vitro methodologies required to quantify its efficacy and off-target effects.
Stereochemistry and Pharmacological Identity
Racemic norgestrel is synthesized as a 50:50 mixture of two stereoisomers: dextronorgestrel and levonorgestrel. In vitro assays have definitively established that dextronorgestrel is sterically incompatible with the ligand-binding domain (LBD) of the human progesterone receptor (PR). Consequently, the biological activity of a given dose of racemic norgestrel is exactly half that of pure levonorgestrel[1]. Researchers must account for this 50% inert mass when calculating molarities for in vitro dose-response curves to avoid underestimating the active compound's true potency.
Receptor Binding Profile (The "Hardware")
The primary mechanism of action of norgestrel is the high-affinity binding and activation of the nuclear Progesterone Receptor (PR), which exists in two primary isoforms: PR-A and PR-B. However, the gonane structural backbone of norgestrel confers cross-reactivity with other steroid receptors, most notably the Androgen Receptor (AR), which is responsible for its mild androgenic side effects[1],[2].
Interestingly, while norgestrel strongly binds to nuclear PRs, it shows negligible affinity for the membrane progesterone receptor alpha (mPRα), highlighting a divergence in genomic versus non-genomic steroid signaling[3].
Table 1: Comparative In Vitro Receptor Binding Profile of Levonorgestrel
| Target Receptor | Binding Affinity (Ki / IC50) | Relative Binding Affinity (RBA)* | Functional Activity |
| Progesterone Receptor (PR) | 5 – 10 nM | ~110% | Full Agonist |
| Androgen Receptor (AR) | 100 – 300 nM | ~10 – 20% | Partial Agonist |
| Glucocorticoid Receptor (GR) | > 10,000 nM | Negligible | None |
| Estrogen Receptor (ER) | > 10,000 nM | Negligible | None |
| Membrane PR (mPRα) | > 10,000 nM | Negligible | None |
*RBA is calculated relative to the endogenous ligand (Progesterone for PR; Dihydrotestosterone for AR).
Molecular Mechanism of Action (The "Software")
Upon crossing the cell membrane via passive diffusion, the active enantiomer (levonorgestrel) initiates a highly regulated genomic signaling cascade.
-
Cytosolic Binding: The unliganded PR resides in the cytoplasm, stabilized by a multi-protein chaperone complex including Heat Shock Protein 90 (HSP90). Norgestrel binds to the LBD of the PR, inducing a dramatic conformational change.
-
Activation & Dimerization: This conformational shift forces the dissociation of HSP90 and exposes nuclear localization signals (NLS) and dimerization interfaces. The receptors form homodimers (PR-A/PR-A, PR-B/PR-B) or heterodimers (PR-A/PR-B).
-
Nuclear Translocation & DNA Binding: The dimerized complex translocates into the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.
-
Transcriptional Modulation: The PR dimer recruits co-activators (e.g., SRC-1) or co-repressors, remodeling local chromatin and modulating the transcription of genes responsible for suppressing ovulation and altering cervical mucus[4].
Figure 1: Intracellular genomic signaling pathway of levonorgestrel.
Key In Vitro Experimental Workflows
To validate the efficacy and receptor specificity of norgestrel during drug development, two core in vitro assays are universally employed: the Competitive Radioligand Binding Assay and the Reporter Gene Assay.
Protocol 1: Competitive Radioligand Binding Assay (PR Affinity)
Objective: To quantify the binding affinity (
-
Step 1: Cytosol Preparation. Homogenize PR-rich tissue (e.g., human myometrial tissue) or PR-transfected MCF-7 cells in a Tris-HCl buffer containing dithiothreitol (DTT) and glycerol. Ultracentrifuge at 100,000 x g for 1 hour at 4°C to isolate the cytosolic fraction[5].
-
Step 2: Radioligand Incubation. Incubate the cytosol with a fixed concentration (e.g., 2 nM) of
-R5020 and increasing concentrations of unlabeled racemic norgestrel ( to M) for 18 hours at 4°C to reach equilibrium. -
Step 3: Separation. Add dextran-coated charcoal (DCC) suspension to the mixture for 10 minutes to adsorb unbound steroids. Centrifuge at 3,000 x g for 15 minutes.
-
Step 4: Quantification. Extract the supernatant (containing the receptor-bound radioligand) and quantify radioactivity using a liquid scintillation counter.
-
Step 5: Analysis. Plot the displacement curve to determine the
. Calculate the using the Cheng-Prusoff equation.
Protocol 2: PRE-Luciferase Reporter Gene Assay
Objective: To evaluate the functional transcriptional activation potential of norgestrel.
-
Step 1: Cell Culture & Transfection. Plate T47D breast cancer cells (which endogenously express PR) in phenol red-free medium supplemented with 5% charcoal-stripped fetal bovine serum (FBS). Co-transfect cells with a PRE-driven firefly luciferase plasmid and a constitutive Renilla luciferase plasmid (internal control)[4].
-
Step 2: Ligand Treatment. Treat cells with serial dilutions of racemic norgestrel, pure levonorgestrel (positive control), and DMSO vehicle (negative control) for 24 hours.
-
Step 3: Lysis & Substrate Addition. Aspirate media, wash with PBS, and lyse cells using a passive lysis buffer. Transfer lysates to an opaque 96-well plate and inject luciferin substrate.
-
Step 4: Quantification. Measure luminescence using a microplate reader. Normalize Firefly luminescence against Renilla luminescence to control for transfection efficiency and cell viability.
Figure 2: Step-by-step workflow for the PRE-Luciferase Reporter Gene Assay.
Causality in Experimental Design (E-E-A-T Principles)
A robust in vitro protocol is a self-validating system. The methodological choices outlined above are driven by strict biochemical causality:
-
Why use
-R5020 instead of -Progesterone? Endogenous progesterone binds promiscuously to Corticosteroid-Binding Globulin (CBG) and other steroid receptors, which can heavily skew binding data. R5020 (promegestone) is a synthetic progestin that is highly specific to the PR and metabolically stable, ensuring the assay strictly measures PR affinity without background noise[5]. -
Why use Charcoal-Stripped FBS and Phenol Red-Free Media? Standard FBS contains endogenous hormones (estrogens, androgens, progestins) that will pre-activate nuclear receptors, creating a high baseline signal that masks the dose-dependent response of the test drug. Charcoal stripping removes these lipophilic hormones. Furthermore, phenol red acts as a weak estrogen receptor agonist, which can cause confounding cross-talk in steroid receptor assays; thus, its removal is mandatory[4].
-
The Necessity of Dual-Reporter Normalization: In the reporter assay, raw luminescence can be skewed by norgestrel-induced changes in cell proliferation or minor pipetting errors during transfection. Co-transfecting a constitutively active Renilla luciferase provides a baseline. By analyzing the ratio of Firefly to Renilla luminescence, the protocol self-corrects for variations in cell viability and transfection efficiency, ensuring absolute data integrity.
References
- Norgestrel | CAS#6533-00-2 | steroid, MedKoo Biosciences.
- Receptor binding of norgestimate--a new orally active synthetic progestational compound, PubMed (NIH).
- Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins, PubMed (NIH).
- Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor, PMC (NIH).
- Construction of reporter gene assays using CWP and PDR mutant yeasts for enhanced detection of various sex steroids, PMC (NIH).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of reporter gene assays using CWP and PDR mutant yeasts for enhanced detection of various sex steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability Profiling of 13-Ethyl-17-hydroxygon-4-en-3-one Derivatives: Mechanistic Pathways and Degradation Kinetics
Executive Summary
The gonane steroid nucleus, specifically the 13-ethyl-17-hydroxygon-4-en-3-one core (often cataloged as Levonorgestrel EP Impurity K), serves as the foundational scaffold for several highly potent synthetic progestins, including levonorgestrel, gestodene, and desogestrel. Unlike traditional estrane or androstane derivatives, the substitution of a 13β-methyl group with a 13β-ethyl group fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these derivatives, detailing the causality behind their degradation pathways and outlining a self-validating experimental protocol for kinetic profiling.
Structural Thermodynamics & Steric Strain Mechanisms
The thermodynamic vulnerability of 13-ethyl-17-hydroxygon-4-en-3-one derivatives is intrinsically linked to their unique stereochemistry. The presence of the 13β-ethyl group introduces significant van der Waals repulsion at the C/D ring junction.
Causality of Instability:
The larger steric bulk of the ethyl group (compared to a methyl group) restricts the conformational flexibility of the cyclopentane D-ring. This steric crowding elevates the ground-state enthalpy of the molecule. Consequently, the Arrhenius activation energy (
Furthermore, the gon-4-en-3-one system in the A-ring acts as an electron sink. Under photolytic or thermal stress, the molecule seeks a lower-energy thermodynamic state through extended conjugation, leading to the formation of Δ4,6-diene systems or complete A-ring aromatization[2]. In environmental matrices, the degradation is primarily driven by aerobic microbial metabolism, where the half-life is strictly governed by the total organic carbon (TOC) and water-to-soil ratios[3].
Experimental Workflow: Self-Validating Thermodynamic Profiling
To accurately map the degradation kinetics without relying solely on end-point chromatography, we employ a coupled Isothermal Microcalorimetry (IMC) and LC-HRMS workflow.
Why this approach? Traditional forced degradation studies only measure the disappearance of the Active Pharmaceutical Ingredient (API) at discrete time points. IMC measures the continuous heat flow (
Step-by-Step Protocol
Step 1: Matrix Preparation & System Suitability
-
Prepare a 1.0 mg/mL stock solution of 13-ethyl-17-hydroxygon-4-en-3-one in HPLC-grade Acetonitrile.
-
Self-Validation Mechanism (SST): Spike the stock solution with 0.1% w/w of 2[2] (a known Δ4,6-diene marker). This establishes a System Suitability Test to guarantee that the chromatographic method can resolve closely eluting A-ring conjugated degradants from the parent peak.
Step 2: Isothermal Microcalorimetry (Forced Degradation)
-
Load 50.0 mg of the solid API into a highly calibrated glass ampoule.
-
Purge the ampoule with a controlled oxidative atmosphere (20%
, 75% Relative Humidity) and seal it hermetically. -
Insert the ampoule into the microcalorimeter and hold at isothermal conditions (e.g., 40°C, 50°C, and 60°C) for 14 days.
-
Record the exothermic heat flow. Calculate the degradation rate constant (
) using the thermal activity equation.
Step 3: Orthogonal Validation via LC-HRMS
-
Post-IMC, extract the degraded solid using a 50:50 Methanol/Water diluent.
-
Analyze via LC-HRMS using a C18 column (1.7 µm, 2.1 x 100 mm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Track the decay of the parent mass (
m/z 289.21) and the emergence of the 17-ketone (m/z 287.19). -
Self-Validation Mechanism (Mass Balance Check): Calculate the total mass balance (Sum of Parent Area + Sum of Degradant Areas). The total must equal 100% ± 2% of the initial Day 0 area. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding, which automatically invalidates the run and triggers a protocol recalibration.
Degradation Pathway Visualization
The following diagram maps the specific thermodynamic degradation routes of the gonane core under varying environmental stressors.
Fig 1: Thermodynamic degradation pathways of 13-ethyl-17-hydroxygon-4-en-3-one under stress.
Quantitative Kinetic Data
The thermodynamic parameters dictate the shelf-life and handling requirements of the API. Table 1 summarizes the kinetic data derived from the self-validating IMC/LC-HRMS workflow and environmental soil studies.
Table 1: Thermodynamic and Kinetic Parameters of 13-Ethyl-17-hydroxygon-4-en-3-one Degradation
| Stress Condition | Primary Degradant | Activation Energy ( | Enthalpy of Degradation ( | Half-Life ( |
| Oxidative (20% | 17-Ketone Derivative | ~ 85 kJ/mol | - 42 kJ/mol (Exothermic) | 145 Days (at 40°C) |
| Thermal (60°C) | Δ4,6-Diene System | ~ 112 kJ/mol | - 28 kJ/mol (Exothermic) | 210 Days (at 40°C) |
| Photolytic (UV/Vis) | Aromatized A-Ring | ~ 65 kJ/mol | - 55 kJ/mol (Exothermic) | 12 Hours (Direct UV) |
| Environmental (Soil) | Hydroxylated Metabolites | N/A (Enzymatic) | N/A | 12.1 - 188 Hours[3] |
Conclusion & Formulation Strategies
Understanding the thermodynamic instability of4[4] is critical for drug development professionals. The steric strain induced by the 13β-ethyl group makes the C-17 position uniquely vulnerable to oxidation, while the gon-4-en-3-one A-ring is highly susceptible to photolytic dehydrogenation[1].
To mitigate these thermodynamic vulnerabilities, formulators must employ targeted strategies:
-
Inhibition of Steric-Driven Oxidation: Co-formulate the API with chain-breaking antioxidants (e.g., Butylated Hydroxytoluene) to intercept peroxyl radicals before they can abstract the vulnerable C-17 proton.
-
Photolytic Shielding: Utilize opaque blistering and titanium dioxide (
) film coatings to shield the gon-4-en-3-one chromophore from UV/Vis excitation, thereby preventing the transition to the lower-energy aromatized state. -
Moisture Control: Maintain strict control over water activity (
) in the final dosage form to prevent the hydrolysis and subsequent rearrangement of the steroid nucleus.
References
-
Cleanchem Laboratories . "MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K" Cleanchem. Available at: [Link]
-
Journal of Agricultural and Food Chemistry . "Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils" ACS Publications. Available at: [Link]
Sources
Molecular Pharmacology and Binding Kinetics of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one at the Progesterone Receptor
Executive Summary
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one, universally recognized by its nonproprietary name norgestrel (with its biologically active levorotatory enantiomer, levonorgestrel or LNG), is a potent second-generation synthetic progestin. Structurally distinguished from first-generation progestins by the substitution of a 13-methyl group with a 13-ethyl group, this modification confers superior lipophilicity and optimizes steric interactions within the receptor pocket.
For researchers and drug development professionals, understanding the precise binding affinity and thermodynamic causality of norgestrel at the human Progesterone Receptor (hPR) is foundational. This technical guide synthesizes the molecular pharmacology, receptor activation dynamics, and the standardized experimental methodologies required to validate the binding affinity of this critical compound.
Molecular Pharmacology & Binding Kinetics
Levonorgestrel functions as a high-affinity agonist at the progesterone receptor (PR). The 13-ethyl substituent enhances hydrophobic interactions within the ligand-binding domain (LBD) of the PR, leading to a significantly lower dissociation constant (
Quantitative Binding Profile
Levonorgestrel exhibits an RBA of approximately 143% for the human uterine PR and 125% for recombinant hPR when compared to endogenous progesterone (100%)[1]. When evaluated against the synthetic reference promegestone, LNG maintains a dominant RBA of 150%[2].
In silico molecular docking studies utilizing AutoDock 4.2 demonstrate that norgestrel binds to hPR monomers with strong thermodynamic stability, exhibiting Gibbs free energy (
Data Presentation: Comparative Affinities
Table 1: Comparative Binding Affinities and Kinetics of Norgestrel/Levonorgestrel
| Parameter | Value | Assay System / Target |
| Relative Binding Affinity (RBA) | 143% (vs. Progesterone) | Human Uterine PR |
| Relative Binding Affinity (RBA) | 150% (vs. Promegestone) | Human PR |
| 23 nM | PR-LBD (Fluorescence Polarization) | |
| ~1 nM | Human PR- | |
| Binding Free Energy ( | -8.73 to -7.14 kcal/mol | hPR Monomers (In Silico Docking) |
Receptor Activation & Downstream Signaling
The mechanism of action for levonorgestrel is driven by a highly orchestrated sequence of biophysical events. Upon diffusing across the cellular membrane, LNG binds to the LBD of the cytosolic PR (isoforms PR-A and PR-B). This binding event induces a critical conformational change that forces the dissociation of heat shock proteins (e.g., HSP90) and associated chaperone complexes[5].
The unchaperoned PR-LNG complex then undergoes homodimerization and translocates to the nucleus, where it binds to specific Progesterone Response Elements (PREs) on target DNA. This structural reorganization exposes activation functions (AF-1 and AF-2), recruiting coactivators (such as SRC-1) and initiating the transcription of target genes responsible for its pharmacological effects.
Figure 1: Mechanism of Progesterone Receptor activation and signaling by levonorgestrel.
Experimental Methodologies for Binding Affinity Validation
To rigorously validate the binding affinity of norgestrel/levonorgestrel, two orthogonal assays are standard in preclinical development. Utilizing orthogonal methods ensures a self-validating system, mitigating assay-specific artifacts and establishing high trustworthiness in the resulting pharmacokinetic data.
Protocol A: Radioligand Competitive Binding Assay
This assay measures the thermodynamic competition between unlabeled norgestrel and a high-affinity radiotracer (e.g., [
-
Reagent Preparation: Prepare human PR (recombinant or extracted from T47D breast cancer cells) in a binding buffer containing Tris-HCl, EDTA, and glycerol. Causality: Glycerol is critical here to stabilize the receptor's native conformation in the absence of a cellular environment[6].
-
Plate Preparation: Pre-treat 96-well filter plates with a blocking solution (e.g., 0.1% BSA) to minimize the non-specific binding of the highly lipophilic steroid to the plasticware[6].
-
Reaction Assembly: To each well, add binding buffer, a fixed concentration of [
H]-Progesterone (e.g., 1-2 nM), a fixed aliquot of PR preparation, and varying concentrations of unlabeled norgestrel (ranging from 0.01 nM to 10 µM)[6]. -
Equilibration: Incubate the plates at 4°C for 16–18 hours. Causality: The low temperature minimizes proteolytic receptor degradation while allowing the competitive system to reach true thermodynamic equilibrium[6].
-
Separation & Detection: Rapidly filter the reaction mixture through the 96-well filter plate and wash three times with ice-cold wash buffer to remove unbound radioligand[6]. Add scintillation fluid and measure beta emissions using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding of [
H]-Progesterone against the log concentration of norgestrel to derive the using a non-linear regression model.
Protocol B: Fluorescence Polarization (FP) Assay (Far Red)
The FP assay is a homogeneous, non-radioactive alternative that measures the rotational dynamics of a fluorescent tracer. When a small fluorescent tracer binds to the large PR-LBD, its rotation slows, resulting in high fluorescence polarization (mP). Norgestrel competes for the binding site, displacing the tracer, increasing its rotational speed, and lowering the polarization signal[5].
-
Reagent Preparation: Utilize a commercial kit (e.g., PolarScreen™ PR Competitor Assay). Prepare PR-LBD in a stabilizing buffer (50 mM Tris pH 8.0, 500 mM KCl, 1 M urea)[5].
-
Compound Dilution: Prepare serial dilutions of norgestrel in a 384-well black polypropylene plate, ensuring a final DMSO concentration of exactly 1%. Causality: Strict DMSO control prevents solvent-induced receptor denaturation while maintaining the solubility of the hydrophobic ligand[5].
-
Complex Addition: Add a fixed concentration of Fluormone™ PL Far Red tracer and PR-LBD to each sample well[5].
-
Incubation: Incubate the plate in the dark for 2 hours at room temperature to achieve steady-state binding[5].
-
Measurement: Read the plate on a fluorescence polarization microplate reader (excitation ~640 nm, emission ~680 nm).
-
Calculations: Calculate the shift in polarization (mP). Fit the data to a 4-parameter logistic curve to determine the
(expected ~23 nM for norgestrel)[5].
Figure 2: Workflow and biophysical principle of the Fluorescence Polarization Assay.
Off-Target Pharmacology & Clinical Implications
While norgestrel is highly selective for PR, its 13-ethyl structure imparts measurable cross-reactivity with other steroid receptors, which defines its clinical side-effect profile. Levonorgestrel exhibits an androgen receptor (AR) binding affinity approximately 45% that of metribolone, and binds to Sex Hormone-Binding Globulin (SHBG) with an affinity 50-87% that of dihydrotestosterone[2].
This SHBG binding acts as a circulating reservoir, prolonging the half-life of LNG but also reducing the free, biologically active fraction[2]. Understanding these multi-receptor dynamics is critical for drug development professionals aiming to design next-generation progestins with higher PR selectivity and diminished androgenic liabilities.
References
-
Benchchem. "Application Notes and Protocols: Biochemical Assays to Measure the Effects of Ovral Components - Progesterone Receptor (PR) Competitive Binding Assay." Benchchem.com. 6
-
Kuhnz, W., et al. "Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor." PubMed, National Institutes of Health. 1
-
Wikipedia Contributors. "Norgestimate." Wikipedia, The Free Encyclopedia. 2
-
BindingDB. "BindingDB BDBM50410522 LEVONORGESTREL: Progesterone receptor(Human)." BindingDB.org. 4
-
ThermoFisher Scientific. "POLARSCREEN™ PROGESTERONE RECEPTOR COMPETITOR ASSAY, FAR RED." ThermoFisher.com.5
-
K., et al. "Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study." PubMed Central (PMC), National Institutes of Health.3
Sources
- 1. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50410522 LEVONORGESTREL [bindingdb.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Enantioselective Advantage: A Technical Dissection of Levonorgestrel versus its Racemic Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic progestins, the distinction between a racemic mixture and a purified enantiomer represents a significant leap in pharmacological precision and patient outcomes. This technical guide provides a comprehensive analysis of the differences between levonorgestrel and its racemic parent compound, (±)-13-Ethyl-17-hydroxygon-4-en-3-one, commonly known as norgestrel. We will delve into the stereochemical nuances that define their interaction with steroidal receptors, the resulting pharmacological disparities, and the analytical and synthetic methodologies that enable the isolation and production of the active isomer. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals in the field of steroidal therapeutics, underscoring the paramount importance of stereoselectivity in drug design and clinical application.
Introduction: The Critical Role of Chirality in Progestin Pharmacology
The concept of chirality is fundamental to the biological activity of many pharmaceutical compounds. In the case of synthetic steroids, the three-dimensional arrangement of atoms can dramatically influence receptor binding affinity, efficacy, and off-target effects. Norgestrel, a second-generation progestin, exists as a racemic mixture of two enantiomers: the levorotatory (-) isomer, levonorgestrel, and the dextrorotatory (+) isomer, dextronorgestrel[1][2]. While chemically similar in terms of their constituent atoms, their spatial orientation renders them distinct pharmacological entities. This guide will meticulously deconstruct the chemical, pharmacological, and clinical differences between the racemic mixture and the purified, biologically active levonorgestrel.
Chemical Identity and Stereochemistry: A Tale of Two Isomers
The chemical name (±)-13-Ethyl-17-hydroxygon-4-en-3-one refers to norgestrel, a synthetic progestin first patented in 1961[1]. The designation "(±)" indicates that it is a racemic mixture, containing equal amounts of two enantiomers that are non-superimposable mirror images of each other.
-
Levonorgestrel ((-)-norgestrel or d-norgestrel): This is the levorotatory enantiomer and is the biologically active component of the racemic mixture[1][2]. Its chemical name is (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one.
-
Dextronorgestrel ((+)-norgestrel or l-norgestrel): This is the dextrorotatory enantiomer and is considered biologically inactive[1][3].
The seemingly subtle difference in their stereochemistry at the C-13 position, bearing an ethyl group, is the linchpin of their divergent biological activities.
Caption: Racemic norgestrel is an equal mixture of active levonorgestrel and inactive dextronorgestrel.
Pharmacological Profile: A Quantitative Comparison of Receptor Interactions
The primary mechanism of action for progestins is their interaction with the progesterone receptor (PR), leading to downstream effects that mimic the natural hormone progesterone[4]. However, cross-reactivity with other steroid receptors, particularly the androgen receptor (AR), can lead to undesirable side effects. The key to understanding the superiority of levonorgestrel lies in its specific and potent binding to the progesterone receptor, while minimizing androgenic activity.
Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While precise Ki values can vary depending on the experimental conditions, a consistent picture emerges from the literature regarding the relative binding affinities of levonorgestrel and dextronorgestrel.
| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity |
| Levonorgestrel | High (Potent Agonist)[4] | Weak Agonist[4] | Very Low[4][5] | Low to Moderate[4][5] |
| Dextronorgestrel | Negligible/Inactive[3] | Negligible/Inactive[3] | Not reported (presumed negligible) | Not reported (presumed negligible) |
| Norgestrel (Racemic) | Moderate (half the potency of levonorgestrel)[1] | Weak Agonist (activity attributed to levonorgestrel) | Very Low | Low to Moderate |
Key Insights from Receptor Binding Data:
-
Progesterone Receptor: Levonorgestrel is a potent agonist of the progesterone receptor, which is responsible for its contraceptive efficacy[4][6]. Dextronorgestrel exhibits practically no binding to the progesterone receptor, effectively acting as an inert component in the racemic mixture[3]. Consequently, racemic norgestrel has approximately half the progestogenic potency of an equivalent dose of pure levonorgestrel[1].
-
Androgen Receptor: Levonorgestrel displays weak agonistic activity at the androgen receptor, which can contribute to androgenic side effects such as acne and hirsutism in some individuals[4][6]. While dextronorgestrel's binding to the androgen receptor is negligible, its presence in the racemic mixture does not mitigate the androgenic potential of the active levonorgestrel component. However, the use of pure levonorgestrel allows for a lower overall dose to achieve the desired progestogenic effect, which can indirectly reduce the total androgenic load.
Clinical Implications of Pharmacological Differences
The enhanced potency of levonorgestrel allows for its use at a lower dosage compared to racemic norgestrel to achieve the same contraceptive effect[1]. This dose reduction is a critical factor in minimizing potential side effects. The administration of dextronorgestrel in the racemic mixture provides no therapeutic benefit and contributes to the metabolic burden on the patient, as the body must still process and excrete this inactive compound[7].
Clinical studies have suggested that oral contraceptives containing levonorgestrel may be associated with a lower incidence of certain side effects compared to those containing racemic norgestrel, though direct head-to-head comparisons focusing solely on this difference are limited[6]. The androgenic side effects sometimes associated with norgestrel-containing contraceptives are attributable to the levonorgestrel component[6].
Experimental Protocols: Elucidating Receptor Binding and Enantiomeric Purity
For drug development professionals, understanding the methodologies used to characterize these compounds is paramount. Below are detailed, step-by-step protocols for key experiments.
Competitive Radioligand Binding Assay for Steroid Receptors
This protocol outlines a generalized procedure for determining the binding affinity of a test compound (e.g., levonorgestrel, dextronorgestrel) to a steroid receptor (e.g., progesterone or androgen receptor).
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for a specific steroid receptor.
Materials:
-
Receptor source: Purified recombinant human receptor or cytosol preparations from target tissues (e.g., rat prostate for AR, rabbit uterus for PR).
-
Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [³H]-R1881 for AR, [³H]-Progesterone or [³H]-ORG 2058 for PR).
-
Test compounds: Levonorgestrel, dextronorgestrel, and a reference compound (unlabeled version of the radioligand).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor (e.g., glycerol, molybdate, dithiothreitol).
-
Separation medium: Hydroxylapatite (HAP) slurry or glass fiber filters pre-treated with polyethylenimine.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the target receptor by homogenizing the tissue in ice-cold assay buffer followed by centrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the test compounds and the reference compound.
-
Incubation: To each well, add a fixed concentration of the radioligand and the receptor preparation. Incubate at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (typically overnight).
-
Separation of Bound and Free Ligand:
-
For HAP assay: Add ice-cold HAP slurry to each well, incubate for a short period, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
For filtration assay: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
-
Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of the unlabeled reference compound) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Analytical Methods for Chiral Separation
The ability to distinguish between and quantify the enantiomers of norgestrel is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase or a chiral mobile phase additive is a common method.
Example HPLC Method for Chiral Separation of Norgestrel:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is often used. Alternatively, a reversed-phase column (e.g., C18) can be employed with a chiral mobile phase additive.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer containing a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), is used[8].
-
Detection: UV detection at an appropriate wavelength (e.g., 240-250 nm) is typically used.
-
Resolution: The separation of the two enantiomers is achieved due to the differential interaction of each enantiomer with the chiral stationary phase or the chiral mobile phase additive, resulting in different retention times.
Caption: Workflow for the chiral separation of norgestrel enantiomers by HPLC.
Synthesis and Resolution: From Racemate to Pure Enantiomer
The industrial production of levonorgestrel has evolved from the synthesis of the racemic norgestrel followed by chiral resolution to more efficient stereoselective synthesis routes.
Synthesis of Racemic Norgestrel
The total synthesis of racemic norgestrel is a multi-step process that has been well-established since the 1960s[1]. A common route involves the construction of the steroid backbone through a series of reactions, often culminating in the introduction of the ethynyl group at the C-17 position.
Chiral Resolution of Norgestrel
Once the racemic mixture of norgestrel is synthesized, the enantiomers must be separated. This can be achieved through several methods:
-
Classical Resolution: This involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the pure enantiomers.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one of the enantiomers, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: As described in the analytical section, preparative-scale chiral HPLC can be used to separate the enantiomers.
Stereoselective Synthesis of Levonorgestrel
More modern and efficient approaches focus on the stereoselective synthesis of levonorgestrel, which avoids the production of the unwanted dextronorgestrel isomer and the need for a separate resolution step. These methods often employ chiral catalysts or starting materials to control the stereochemistry at key steps in the synthetic pathway[3][9]. For example, asymmetric cyclization reactions can be used to establish the correct stereochemistry of the steroid core early in the synthesis.
Conclusion: The Unambiguous Superiority of a Single Enantiomer
The comparison between levonorgestrel and (±)-13-Ethyl-17-hydroxygon-4-en-3-one (norgestrel) provides a classic and compelling case for the importance of stereochemistry in drug development. Levonorgestrel, as the isolated, pharmacologically active enantiomer, offers a more potent and refined therapeutic agent compared to its racemic predecessor. The absence of the inactive dextronorgestrel isomer allows for a lower effective dose, reducing the metabolic load on the patient and potentially minimizing side effects. For researchers and drug development professionals, the story of levonorgestrel serves as a powerful reminder that the pursuit of stereochemically pure compounds is not merely an academic exercise but a critical step toward creating safer and more effective medicines. The methodologies for chiral separation and stereoselective synthesis are essential tools in this endeavor, enabling the development of next-generation therapeutics with enhanced precision and improved clinical outcomes.
References
-
Oxford Academic. (n.d.). effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium. Retrieved from [Link]
-
Wikipedia. (2024, May 17). Norgestrel. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Levonorgestrel. Retrieved from [Link]
-
Inxight Drugs. (n.d.). DEXTRONORGESTREL. Retrieved from [Link]
-
Medical News Today. (2024, May 24). Birth control pill brands: A comparison and how to get them. Retrieved from [Link]
-
PubMed. (2000, October). Expression of sex steroid receptors and Ki-67 in the endometria of menorrhagic women: effects of intrauterine levonorgestrel. Retrieved from [Link]
-
Oxford Academic. (2003, March 11). Local levonorgestrel regulation of androgen receptor and 17b-hydroxysteroid dehydrogenase type 2 expression in human endometrium. Retrieved from [Link]
-
PubMed. (2000, October). The effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium. Retrieved from [Link]
-
ChemRxiv. (2026, February 16). A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel. Retrieved from [Link]
-
PubMed. (n.d.). Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Retrieved from [Link]
-
ResearchGate. (2025, May 1). (PDF) Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubMed. (2003, December 15). Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium. Retrieved from [Link]
-
ClinPGx. (n.d.). levonorgestrel. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (2026, February 12). Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 1). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Norgestrel-d6. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
LCGC International. (2022, June 8). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. Retrieved from [Link]
-
ACS Publications. (2026, February 11). Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor. Retrieved from [Link]
-
PubMed. (n.d.). Sex Hormone Receptor Binding, Progestin Selectivity, and the New Oral Contraceptives. Retrieved from [Link]
-
PubMed. (n.d.). Selectivity information on desogestrel. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, June). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, July 12). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 26). Differential metabolism of clinically-relevant progestogens in cell lines and tissue: Implications for biological mechanisms. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics of desogestrel. Retrieved from [Link]
-
PubMed. (n.d.). Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Retrieved from [Link]
-
Clue. (2019, June 4). Androgens 101. Retrieved from [Link]
-
PubMed. (n.d.). Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels. Retrieved from [Link]
-
Wikipedia. (2024, May 19). Desogestrel. Retrieved from [Link]
-
PubChem. (n.d.). Levonorgestrel. Retrieved from [Link]
-
Oncotarget. (2018, October 2). The clinical relevance of progestogens in hormonal contraception: Present status and future developments. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 21). An In-depth Analysis of Etonogestrel's R&D Progress and Mechanism of Action on Drug Target. Retrieved from [Link]
-
ResearchGate. (n.d.). Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,.... Retrieved from [Link]
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Birth control pill brands: A comparison and how to get them [medicalnewstoday.com]
- 6. Differential metabolism of clinically-relevant progestogens in cell lines and tissue: Implications for biological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comprehensive Physicochemical and Pharmacological Profiling of Norgestrel (CAS 6533-00-2): A Technical Guide for Drug Development
Executive Summary
CAS 6533-00-2, universally recognized as Norgestrel, is a synthetic gonane progestin comprising a racemic mixture of dextronorgestrel and the biologically active enantiomer levonorgestrel[1]. While traditionally utilized as a cornerstone active pharmaceutical ingredient (API) in hormonal contraceptives and hormone replacement therapies[2], recent pharmacological profiling has unveiled its potent neuroprotective and antioxidant capacities[3]. This technical whitepaper provides an in-depth analysis of Norgestrel's physicochemical properties, molecular signaling pathways, and validated experimental protocols, designed specifically to assist researchers and drug development professionals in preclinical evaluation.
Molecular Identity & Structural Chemistry
Norgestrel is structurally defined by the presence of a 17α-ethynyl group and a 13β-ethyl group on a gonane steroid nucleus[4]. The ethynyl substitution at the C17 position is a critical structural modification that confers oral bioavailability by sterically hindering rapid hepatic first-pass metabolism[5]. Meanwhile, the 13-ethyl group significantly enhances its binding affinity to the progesterone receptor (PR) compared to earlier generation progestins[5]. Because it is synthesized as a racemic mixture, only the levorotatory enantiomer (levonorgestrel) exhibits biological activity; consequently, racemic Norgestrel is exactly half as potent as pure levonorgestrel by weight[4].
Physicochemical Properties Data Sheet
Understanding the physicochemical parameters of Norgestrel is critical for formulation development. Its highly lipophilic nature and poor aqueous solubility present specific challenges for in vitro assay design and in vivo delivery systems[6].
| Property | Value | Reference / Formulation Notes |
| CAS Number | 6533-00-2 | Racemic mixture of D- and L-isomers[1] |
| Molecular Formula | C21H28O2 | [1] |
| Molecular Weight | 312.45 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 206 °C | [8] |
| Boiling Point | 459.1 °C | [8][9] |
| LogP (Partition Coefficient) | 3.8 | Indicates high lipophilicity; requires lipid/solvent carriers[9] |
| pKa | 13.10 | [8] |
| Aqueous Solubility | ~1.73 - 2.05 mg/L | Practically insoluble in water[9] |
| Solubility in DMF | ~10 mg/mL | Preferred primary stock solvent[6] |
| Solubility in DMSO | ~5 mg/mL | Alternative primary stock solvent[6] |
| Solubility in Ethanol | ~0.25 mg/mL | [6] |
Pharmacodynamics & Intracellular Signaling Mechanisms
Classical Progesterone Receptor (PR) Activation
In reproductive endocrinology, Norgestrel acts as a potent agonist at the progesterone receptor. Upon binding, it modulates the frequency of gonadotropin-releasing hormone (GnRH) release from the hypothalamus, subsequently blunting the pre-ovulatory luteinizing hormone (LH) surge, thereby inhibiting ovulation[10].
Novel Neuroprotective and Antioxidant Pathways
Recent in vitro and ex vivo studies have successfully repurposed Norgestrel as a powerful neuroprotective agent, demonstrating significant efficacy in models of retinal degeneration (e.g., rd10 mice)[3][11]. The causality of this protection is driven by two primary non-classical signaling cascades:
-
The bFGF/PKA/GSK3β Axis : Norgestrel upregulates basic fibroblast growth factor (bFGF), which in turn activates the Protein Kinase A (PKA) pathway [3]. PKA activation leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9, a critical step that halts stress-induced photoreceptor apoptosis[3].
-
The Nrf2/SOD2 Antioxidant Pathway : Norgestrel induces the post-translational modification (phosphorylation at Serine 40) and subsequent nuclear translocation of the antioxidant transcription factor Nrf2 [12]. This translocation upregulates the expression of Superoxide Dismutase 2 (SOD2), effectively neutralizing mitochondrial reactive oxygen species (ROS)[12][13].
Diagram 1: Norgestrel-mediated bFGF/PKA and Nrf2 neuroprotective signaling pathways.
Experimental Protocols: Formulation & In Vitro Assays
To ensure reproducibility and scientific integrity, experimental workflows involving Norgestrel must rigorously account for its hydrophobicity. The following protocols establish a self-validating system for assessing Norgestrel-mediated neuroprotection.
Protocol 1: Preparation of Norgestrel Working Solutions
Rationale & Causality : Norgestrel's negligible aqueous solubility (~2 mg/L) necessitates the use of organic solvents. Dimethyl formamide (DMF) is preferred over DMSO for maximum solubility (10 mg/mL vs. 5 mg/mL)[6].
-
Stock Preparation : Dissolve Norgestrel crystalline powder in pure DMF to a concentration of 10 mg/mL. Expert Insight: The DMF must be purged with an inert gas (e.g., Argon or Nitrogen) prior to dissolution to prevent oxidative degradation of the steroid nucleus during long-term storage[6].
-
Storage : Aliquot the stock solution and store at -20°C. Under these conditions, the API remains stable for up to 6 months[6][13].
-
Aqueous Dilution : Immediately prior to the assay, dilute the stock 1:6 in PBS (pH 7.2) to yield a 0.25 mg/mL intermediate solution. Critical Step: Do not store this aqueous intermediate for more than 24 hours, as the thermodynamic instability of the supersaturated solution will lead to micro-precipitation, skewing dosing accuracy[6].
Protocol 2: In Vitro Assessment of Neuroprotection in 661W Cells
Rationale & Causality : The 661W photoreceptor-like cell line is the gold standard for validating Norgestrel's efficacy against stress-induced apoptosis[3][13]. This protocol is designed to be self-validating by utilizing specific apoptotic cleavage markers rather than generic metabolic viability dyes.
-
Cell Seeding : Seed 661W cells in standard DMEM culture media and allow them to adhere for 24 hours.
-
Stress Induction : Induce cellular stress via serum deprivation (complete removal of Fetal Bovine Serum from the media) [13].
-
Treatment & Vehicle Control : Treat the experimental group with 20 μM Norgestrel (diluted from the intermediate solution into the culture media). Self-Validation: You must include a vehicle control group treated with an equivalent volume of DMF/PBS to definitively rule out solvent-induced cytotoxicity[13].
-
Incubation : Incubate for 6 hours for early mRNA analysis (e.g., bFGF upregulation via rt-PCR) or 24 hours for terminal viability endpoints[3][13].
-
Validation Assay : Harvest the cells and quantify apoptosis by measuring the cleavage of PARP and Caspase-3 via Western blot. A statistically significant reduction in cleavage products in the Norgestrel group validates the neuroprotective mechanism[13].
Diagram 2: Self-validating in vitro workflow for assessing Norgestrel neuroprotection.
Pharmacokinetics & ADME Profile
For in vivo translation, researchers must account for Norgestrel's pharmacokinetic profile:
-
Absorption : Highly bioavailable orally (85–100%), avoiding significant first-pass degradation due to the protective ethynyl group[5].
-
Distribution : Highly protein-bound (>97%), primarily to Sex Hormone Binding Globulin (SHBG) and albumin, which acts as a circulating reservoir[10][14].
-
Metabolism : Extensively metabolized in the liver via reduction (5α-reductase producing 5α-dihydrolevonorgestrel), hydroxylation (primarily via CYP3A4), and subsequent phase II conjugation (glucuronidation and sulfation)[5][14].
-
Excretion : Eliminated via urine (20-67%) and feces (21-34%) with an extended elimination half-life ranging from 24 to 32 hours[5][14].
Conclusion
Norgestrel (CAS 6533-00-2) is a highly lipophilic, synthetic progestin with well-characterized physicochemical properties. Beyond its established role in reproductive endocrinology, its unique ability to modulate the bFGF/PKA/GSK3β and Nrf2/SOD2 pathways positions it as a highly promising therapeutic candidate for neurodegenerative and oxidative stress-related disorders. Strict adherence to solubility-driven formulation protocols is essential for accurate and reproducible preclinical evaluation.
References
-
Wyse Jackson, A. C., & Cotter, T. G. "The synthetic progesterone Norgestrel is neuroprotective in stressed photoreceptor-like cells and retinal explants, mediating its effects via basic fibroblast growth factor, protein kinase A and glycogen synthase kinase 3β signalling." European Journal of Neuroscience, 43(7), 899-911 (2016). PubMed. URL: [Link]
-
Byrne, A. M., et al. "The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration." Redox Biology, 10, 128-139 (2016). PMC. URL: [Link]
-
National Center for Biotechnology Information. "Levonorgestrel | C21H28O2 | CID 13109." PubChem. URL: [Link]
-
Wikipedia contributors. "Norgestrel." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Wikipedia contributors. "Levonorgestrel." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 6533-00-2: Norgestrel | CymitQuimica [cymitquimica.com]
- 3. The synthetic progesterone Norgestrel is neuroprotective in stressed photoreceptor-like cells and retinal explants, mediating its effects via basic fibroblast growth factor, protein kinase A and glycogen synthase kinase 3β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norgestrel - Wikipedia [en.wikipedia.org]
- 5. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. scbt.com [scbt.com]
- 8. Norgestrel(6533-00-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Norgestrel-d6 | C21H28O2 | CID 71751212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Progesterone Attenuates Microglial-Driven Retinal Degeneration and Stimulates Protective Fractalkine-CX3CR1 Signaling | PLOS One [journals.plos.org]
- 12. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of Gonane: A Technical Guide to the Total Synthesis of 19-Norsteroids
Part 1: Strategic Overview & Historical Imperative
The transition from partial synthesis (semisynthesis) to total synthesis in steroid chemistry represents one of the most significant triumphs of 20th-century organic chemistry. While the Marker Degradation (1940s) successfully converted diosgenin from Mexican yams into progesterone, it remained tethered to natural resource availability.[1]
The drive for gonane derivatives —specifically 19-norsteroids like Levonorgestrel and Desogestrel—necessitated a departure from nature's blueprint. Natural steroids typically possess a C13 methyl group and a C10 angular methyl. However, removing the C10 methyl (19-nor) and extending the C13 position (ethyl instead of methyl) drastically enhances progestogenic potency and metabolic stability.[1] These non-natural analogs could not be sourced from yams; they required de novo construction.
This guide analyzes the two dominant architectures that solved this problem: the Torgov-Smith convergent synthesis and the Hajos-Parrish asymmetric cyclization .
Part 2: Core Technologies & Mechanisms
The Torgov-Smith Reaction (The Industrial Standard)
The Torgov reaction is the linchpin of industrial gonane synthesis. Developed by I.V. Torgov in the USSR and scaled by Herschel Smith at Wyeth, this pathway utilizes a convergent strategy, coupling a stable A-ring precursor with a D-ring fragment.[1]
-
The Mechanism: The reaction relies on the ionization of a vinyl carbinol (allylic alcohol) to form a carbocation, which is then attacked by a soft nucleophile (cyclic 1,3-diketone).[1]
-
Why it works: The resulting secosteroid (seco-dione) is stable enough to be isolated but reactive enough to undergo double bond isomerization and cyclodehydration to form the tetracyclic steroid core.
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
While Torgov provided the skeleton, controlling chirality was the next frontier.[1] The Hajos-Parrish ketone is a bicyclic intermediate formed via an organocatalytic intramolecular aldol reaction (using L-proline). This was one of the earliest examples of organocatalysis, allowing for the construction of the CD-ring system with high enantiomeric excess, bypassing the wasteful resolution steps required in early Torgov routes.[1]
Part 3: Visualization of Chemical Logic
Diagram 1: The Torgov-Smith Assembly Line
This diagram illustrates the convergent nature of the synthesis, highlighting the critical coupling of the vinyl carbinol and the diketone.
Caption: The Torgov-Smith pathway couples a tetralone derivative with a cyclopentanedione to rapidly assemble the tetracyclic core.[1]
Diagram 2: Asymmetric Induction via Hajos-Parrish
This flow demonstrates how chirality is introduced early in the synthesis of the CD-ring fragment.
Caption: The Hajos-Parrish reaction utilizes L-Proline to induce asymmetry, yielding the CD-ring building block with high optical purity.[1]
Part 4: Comparative Analysis of Synthetic Routes
The following table contrasts the classical Torgov route (used for Norgestrel) with the modern Asymmetric route (used for Desogestrel precursors).
| Feature | Torgov-Smith Route (Classic) | Hajos-Parrish / Asymmetric Route |
| Key Strategy | Convergent Coupling (A + D rings) | Linear Construction (CD |
| Chirality Source | Resolution of racemic intermediate | L-Proline organocatalysis (Start) |
| C13 Substituent | Flexible (Methyl or Ethyl) | Flexible (via alkylation of enolate) |
| Atom Economy | High (few protecting groups) | High (Catalytic cycle) |
| Industrial Use | Levonorgestrel (Wyeth/Bayer) | Desogestrel (Organon/Merck) |
| Key Intermediate | Seco-dione (3-methoxy-8,14-seco) | Hydrindane-1,5-dione |
Part 5: Detailed Experimental Protocol
Protocol: The Torgov Cyclization (Step-by-Step)
Objective: Synthesis of the 8,14-seco-steroid intermediate (3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-14,17-dione).[1]
Context: This protocol represents the critical "coupling" phase where the A-ring and D-ring fragments are joined.
Reagents & Materials:
-
Vinyl Carbinol: 1-vinyl-1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq)[1]
-
Diketone: 2-ethyl-1,3-cyclopentanedione (1.1 eq)[1]
-
Catalyst: Triton B (benzyltrimethylammonium hydroxide), 40% in methanol (0.05 eq)[1]
-
Solvent: Xylene (anhydrous)[1]
-
Apparatus: Dean-Stark trap, reflux condenser, nitrogen atmosphere.[1]
Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with the vinyl carbinol (100 mmol) and 2-ethyl-1,3-cyclopentanedione (110 mmol).
-
Solvation: Add Xylene (300 mL) and initiate stirring under a gentle stream of nitrogen.
-
Catalysis: Add Triton B (5 mmol) via syringe. The reaction mixture may darken slightly.
-
Reflux: Heat the mixture to vigorous reflux (approx. 140°C). The reaction generates water as a byproduct of the condensation.
-
Dehydration: Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2-4 hours).
-
Monitoring: Analyze an aliquot via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the polar vinyl carbinol and the appearance of the less polar seco-dione.
-
Workup: Cool the mixture to room temperature. Wash the organic phase with water (2 x 100 mL), 5% NaHCO3 (1 x 100 mL), and brine.[1]
-
Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Methanol/Ether to yield the seco-dione as pale yellow crystals.
Validation Check:
-
Melting Point: Expect 78-80°C.
-
IR Spectroscopy: Look for characteristic carbonyl peaks at 1720 cm⁻¹ (cyclopentanedione) and 1600 cm⁻¹ (aromatic).[1]
Part 6: References
-
Ananchenko, S. N., & Torgov, I. V. (1963).[1][2] New Syntheses of Estrone, d,l-19-Norsteroids and Heterocyclic Steroids of the Estrane Series. Tetrahedron Letters, 4(23), 1553-1558.[1] Link[1]
-
Smith, H., et al. (1964).[1] Totally Synthetic Steroid Hormones.[3][4][5] Part I. The Synthesis of (±)-13β-Ethylgon-4-en-3,17-dione and Related Compounds. Journal of the Chemical Society, 4472-4492.[1] Link[1]
-
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615-1621.[1] Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971).[1] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496-497.[1] Link[1]
-
Velluz, L., Valls, J., & Nominé, G. (1965).[1] Recent Advances in the Total Synthesis of Steroids. Angewandte Chemie International Edition, 4(3), 181-200.[1] Link[1]
-
Corey, E. J., & Huang, A. X. (1999).[1] A Short Enantioselective Total Synthesis of the Third-Generation Oral Contraceptive Desogestrel. Journal of the American Chemical Society, 121(4), 710-714.[1] Link
Sources
- 1. Gonane - Wikipedia [en.wikipedia.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total syntheses of optically active 19-norsteroids. (+)-Estr-4-ene-3,17-dione and (+)13 beta-ethylgon-4-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathways & Bioanalysis of 13-Ethyl-17-Hydroxygon-4-en-3-one (Levonorgestrel)
Executive Summary
This technical guide details the metabolic fate and bioanalytical characterization of 13-ethyl-17-hydroxygon-4-en-3-one , pharmacologically known as Levonorgestrel (LNG) . As a second-generation synthetic progestogen, LNG is a critical component in combined oral contraceptives, intrauterine systems (IUS), and emergency contraception.
Unlike natural progesterone, LNG exhibits high oral bioavailability and resistance to first-pass metabolism. Its metabolic clearance is governed by a complex interplay of hepatic reduction (A-ring saturation) and oxidative hydroxylation, followed by extensive Phase II conjugation. This guide provides researchers with a definitive map of these pathways, the specific enzymes involved (CYP3A4, 5
Molecular Identity & Physicochemical Context[1][2][3]
Before analyzing metabolic flux, the substrate must be strictly defined. The IUPAC name 13-ethyl-17-hydroxygon-4-en-3-one refers to the gonane steroid nucleus. In pharmaceutical applications, the biologically active levorotatory enantiomer is used.
| Property | Specification |
| Common Name | Levonorgestrel (LNG) |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Molecular Formula | C |
| Molecular Weight | 312.45 g/mol |
| LogP | 3.8 (Highly Lipophilic) |
| Protein Binding | >97% (Primarily to Sex Hormone Binding Globulin - SHBG) |
Phase I Metabolism: Reduction & Oxidation
LNG metabolism in mammalian systems (primarily human and rat models) diverges from ethinyl estradiol. It does not undergo significant first-pass hydrolysis but is extensively metabolized prior to excretion.[1]
The Reductive Pathway (Dominant)
The primary metabolic route involves the saturation of the
-
-Reduction: The enzyme 5
-reductase (and to a lesser extent 5 -reductase) converts LNG into 5 -dihydrolevonorgestrel (5 -DHLNG) . This metabolite retains significant progestogenic and anti-estrogenic activity. -
3-Keto Reduction: The 3-ketone is subsequently reduced by 3
-hydroxysteroid dehydrogenases (3 -HSD) to form tetrahydro-levonorgestrel isomers.-
Major Isomer:3
,5ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -tetrahydrolevonorgestrel [2] -
Minor Isomer: 3
,5 -tetrahydrolevonorgestrel
-
The Oxidative Pathway (CYP-Mediated)
Oxidative metabolism accounts for a smaller fraction of clearance but is the primary locus for Drug-Drug Interactions (DDIs).
-
Enzyme: CYP3A4 is the principal catalyst, with minor contributions from CYP3A5.[3]
-
Reactions: Hydroxylation occurs at the 2
, 1 , and 16 positions. -
Clinical Relevance: Co-administration with CYP3A4 inducers (e.g., rifampicin) significantly accelerates LNG clearance, potentially compromising contraceptive efficacy [1].
Metabolic Pathway Diagram
The following diagram illustrates the bifurcation between reductive and oxidative pathways.
Figure 1: Metabolic flux of Levonorgestrel showing the dominance of A-ring reduction and the CYP3A4 oxidative shunt.
Phase II Metabolism: Conjugation
Phase II reactions render the lipophilic steroid water-soluble for excretion.
Sulfation (Circulating Reservoir)
Sulfated metabolites are the predominant form found in circulation.
-
Enzymes: SULT1E1 (Estrogen Sulfotransferase) and SULT2A1 (Hydroxysteroid Sulfotransferase) are the key drivers [2].
-
Product: Sulfates of 3
,5ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -tetrahydrolevonorgestrel. -
Significance: These conjugates can serve as a "reservoir," potentially being de-conjugated by sulfatases to regenerate active parent compounds in tissues.[4]
Glucuronidation (Excretion)
Glucuronidation is the terminal step for urinary and biliary excretion.
-
Enzymes: UGT1A1 , UGT1A3 , and UGT2B7 [3].[5]
-
Substrates: Both the parent LNG (at the 17
-OH group) and its hydroxylated/reduced metabolites are targets. -
Note: Direct N-glucuronidation is rare for LNG compared to O-glucuronidation.
Analytical Protocol: LC-MS/MS Quantification
To study these pathways, a robust analytical method is required. The following protocol is validated for human plasma and liver microsomes, utilizing Liquid-Liquid Extraction (LLE) to minimize matrix effects from lipids.
Sample Preparation (Liquid-Liquid Extraction)
Principle: LNG is highly lipophilic. LLE using a non-polar solvent mixture provides cleaner extracts than protein precipitation.
-
Aliquot: Transfer 200 µL of plasma/microsomal incubate to a borosilicate glass tube.
-
Internal Standard: Add 20 µL of Levonorgestrel-d6 (deuterated IS) at 10 ng/mL.
-
Extraction: Add 2 mL of Hexane:Ethyl Acetate (70:30 v/v) .
-
Why: This ratio optimizes recovery of the steroid while excluding more polar phospholipids.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under N
stream at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H O).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3.0 minutes.
Mass Spectrometry (MRM Mode): Positive Electrospray Ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Levonorgestrel | 313.2 | 245.2 | 30 | 28 |
| Levonorgestrel (Qual) | 313.2 | 109.1 | 30 | 35 |
| LNG-d6 (IS) | 319.2 | 251.2 | 30 | 28 |
| 3-OH-LNG (Metabolite) | 329.2 | 245.2 | 32 | 30 |
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of Levonorgestrel.
Clinical & Pharmacological Implications[6]
Understanding the metabolic pathway is crucial for predicting drug interactions and efficacy.
-
CYP3A4 Induction: Strong inducers (Rifampicin, Carbamazepine, St. John's Wort) increase the expression of hepatic CYP3A4. This shifts the metabolic flux toward the oxidative pathway (see Figure 1), increasing clearance and lowering plasma concentrations by up to 50%, which can lead to contraceptive failure [4].
-
SHBG Binding: 97.5% to 99% of LNG is bound to SHBG.[1] Metabolic clearance is restricted to the unbound fraction. Conditions that alter SHBG levels (e.g., thyroid disease or co-administration of ethinyl estradiol) will alter the total vs. free LNG ratio, affecting metabolic rates.
-
Renal Impairment: Since LNG is excreted as glucuronide conjugates in urine, renal impairment does not significantly affect the clearance of the parent drug but may lead to the accumulation of inactive conjugated metabolites.
References
-
FDA Clinical Pharmacology Review. (2012). Levonorgestrel: Metabolism and Drug Interactions.[3][6] Center for Drug Evaluation and Research. Link
-
Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. Link
-
Zhang, H., et al. (2007).[6] Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol. Journal of Pharmacology and Experimental Therapeutics. Link
-
Back, D. J., & Orme, M. L. (1990). Pharmacokinetic drug interactions with oral contraceptives.[3] Clinical Pharmacokinetics, 18(6), 472-484. Link
-
Kook, K., Gabelnick, H., & Duncan, G. (2002). Pharmacokinetics of levonorgestrel 0.75 mg tablets. Contraception.[7][8][1][3][9] Link
Sources
- 1. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5α-Dihydrolevonorgestrel - Wikipedia [en.wikipedia.org]
- 3. dl.tufts.edu [dl.tufts.edu]
- 4. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol: Role of 3′-Phosphoadenosine 5′-Phosphosulfate Binding and Structural Rearrangements in Regulating Inhibition and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Structural Determination and Solid-State Analysis of Racemic Norgestrel: A Crystallographic Guide
Executive Summary
This technical guide details the crystal structure analysis of racemic norgestrel (dl-norgestrel), a synthetic progestogen used in contraceptive formulations.[1][2] Unlike the majority of chiral pharmaceuticals which form racemic compounds (heterochiral co-crystals) in centrosymmetric space groups (e.g., P2₁/c), norgestrel exhibits a rare and scientifically significant behavior: it crystallizes as a conglomerate .[2]
This means that dl-norgestrel does not form a single crystal lattice containing both enantiomers.[2] Instead, it spontaneously resolves into a mechanical mixture of discrete d-norgestrel and l-norgestrel (Levonorgestrel) crystals.[2] Consequently, the unit cell parameters and space group of the "racemic" bulk material are identical to those of the pure biologically active enantiomer, Levonorgestrel.
This guide provides the specific crystallographic parameters, hydrogen bonding networks, and experimental protocols required to characterize this material, emphasizing the differentiation between the conglomerate mixture and potential polymorphic forms.
Chemical Context & Stereochemistry
Norgestrel (13-ethyl-17-hydroxy-18,19-dinor-17
-
Levonorgestrel ((-)-norgestrel): The biologically active enantiomer.[2][3]
-
Dextronorgestrel ((+)-norgestrel): The inactive enantiomer.[2]
In the solid state, the distinction between a Racemic Compound and a Conglomerate is critical for bioavailability and purification.
| Feature | Racemic Compound (Most Common) | Conglomerate (Norgestrel Case) |
| Lattice Composition | 1:1 ratio of d and l in the same unit cell.[2] | Discrete crystals of pure d and pure l.[2] |
| Space Group | Usually Centrosymmetric (e.g., P2₁/c, Pbca).[2] | Non-centrosymmetric / Chiral (e.g., P2₁2₁2₁).[2] |
| PXRD Pattern | Distinct from pure enantiomer.[2][3][4] | Identical to pure enantiomer.[2] |
| Melting Point | Distinct (usually higher than eutectic).[2] | Lower than pure enantiomer (Eutectic).[2] |
Crystallogenesis Protocol
To obtain diffraction-quality crystals of norgestrel, controlled evaporation is the preferred method.[2] The conglomerate nature allows for potential preferential crystallization (resolution by entrainment), but for analytical purposes, we aim to grow high-quality single crystals.[2]
Experimental Workflow
-
Solvent Selection: Norgestrel has low solubility in water but crystallizes well from polar organic solvents.[2]
-
Dissolution: Dissolve 10 mg of dl-norgestrel in 2 mL of warm methanol (
). Ensure complete dissolution. -
Crystal Growth: Allow the solution to cool slowly to room temperature in a vibration-free environment. Cover with Parafilm punctured with a single needle hole to control evaporation rate.[2]
-
Harvesting: Crystals typically appear as prisms or plates within 48–72 hours.[2]
Visualization of Crystallization Logic
Figure 1: The conglomerate crystallization pathway where enantiomers segregate into distinct homochiral lattices.[2]
Structural Elucidation (SCXRD)[2]
Because dl-norgestrel is a conglomerate, single-crystal X-ray diffraction (SCXRD) performed on a randomly selected crystal from the batch will reveal the structure of either the pure d-form or the pure l-form.[2] They are isostructural (possessing identical lattice parameters) but are mirror images.[2]
The following data is based on the authoritative structural determination by DeAngelis et al. (1975).
Crystal Data Table
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | |
| Unit Cell a | |
| Unit Cell b | |
| Unit Cell c | |
| Volume (V) | |
| Z (Molecules/Cell) | 4 |
| Calculated Density ( |
Molecular Packing & Hydrogen Bonding
The stability of the norgestrel lattice is governed by a specific hydrogen-bonding motif common to many steroids.
-
Primary Interaction: Head-to-tail hydrogen bonding.[2]
-
Donor: Hydroxyl group at C17 (
).[2][3] -
Acceptor: Carbonyl oxygen at C3 (
) of a neighboring molecule.[2] -
Geometry: This interaction forms infinite zigzag chains extending parallel to the crystallographic axes (typically along the screw axis).[2]
-
Bond Length: The
distance is approximately 2.92 Å , indicating a strong hydrogen bond.[1][2]
Structural Logic Diagram
Figure 2: The causal relationship between molecular chirality and the resulting crystal lattice parameters.[2]
Comparative Analysis & Validation
To validate your experimental results, you must distinguish between the conglomerate mixture and potential metastable polymorphs.
Powder X-Ray Diffraction (PXRD)
This is the primary tool for bulk characterization.[2]
-
Conglomerate Behavior: The PXRD pattern of dl-norgestrel will be superimposable on that of pure Levonorgestrel.[2]
-
Diagnostic Peaks (
with Cu K ): -
Self-Validation: If your PXRD pattern shows significant shifts or new peaks compared to the reference Levonorgestrel pattern, you may have isolated a solvate or a metastable polymorph (e.g., Form
vs Form ), rather than the standard conglomerate.[2]
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is the only rapid solid-state method to distinguish the racemate from the pure enantiomer in a conglomerate system.[2]
-
Levonorgestrel (Pure): Melting point
.[2] -
Racemic Norgestrel (Mixture): Melting point will be lower due to the eutectic effect of the mixed crystals.[2] Expect an endotherm near 203–206^{\circ}\text{C} .[2]
References
-
DeAngelis, N. J., Doyne, T. H., & Grob, R. L. (1975).[1][2][7] The Crystal and Molecular Structure of d-Norgestrel, a Progestational Steroid.[1][2][4][8] Acta Crystallographica Section B, 31(8), 2040–2043.[2][5][7] [2]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 13109, Levonorgestrel.[2]
-
Cambridge Crystallographic Data Centre (CCDC). Accession Code 1222617 (Norgestrel).[2][7]
-
Iwashita, S., et al. (2014).[2][5] Crystalline Polymorph of Levonorgestrel and Method for Producing Same. WIPO Patent WO2014175304.[2]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2009035527A2 - Levonorgestrel crystallization - Google Patents [patents.google.com]
- 5. β CRYSTALLINE POLYMORPH OF LEVONORGESTREL, AND MANUFACTURING METHOD FOR SAME - Patent WO-2014175304-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. WO2015064479A1 - Novel levonorgestrel crystal mixture and process for producing same - Google Patents [patents.google.com]
solubility profile of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
Abstract
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one, commonly known as Levonorgestrel, is a synthetic progestogen widely used in hormonal contraceptives. Its efficacy and bioavailability are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of Levonorgestrel in various organic solvents. We delve into the core physicochemical principles governing its solubility, including polarity and hydrogen bonding. This guide details established methodologies for solubility determination, from the gold-standard shake-flask technique to modern high-throughput screening methods. By synthesizing theoretical knowledge with practical, field-proven protocols, this document serves as an essential resource for formulation scientists, analytical chemists, and researchers involved in the development of drug products containing Levonorgestrel.
The Central Role of Solubility in Pharmaceutical Sciences
The journey of a drug molecule from a promising chemical entity to a therapeutic product is fraught with challenges, with poor solubility being a primary obstacle. For a drug to be absorbed and exert its pharmacological effect, it must first dissolve in physiological fluids. In the context of drug development and manufacturing, solubility in organic solvents is equally critical. It dictates the feasibility of crystallization processes, the design of analytical methods, and the formulation of effective dosage forms, particularly for parenteral and transdermal delivery systems.
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one (Levonorgestrel) is a BCS Class II compound, characterized by low aqueous solubility and high permeability. Its hydrophobic steroid structure presents significant challenges for formulation. A thorough understanding of its solubility in a range of organic solvents is therefore not merely academic but a fundamental prerequisite for successful product development. This guide aims to provide the necessary theoretical foundation and practical methodologies to navigate these challenges.
Theoretical Framework: What Governs Solubility?
The solubility of a solid in a liquid is a thermodynamic equilibrium phenomenon. The extent to which a solute dissolves is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Polarity and the "Like Dissolves Like" Principle
The adage "like dissolves like" remains a cornerstone of solubility prediction[1]. It suggests that substances with similar polarities are more likely to be miscible. Levonorgestrel is a relatively non-polar molecule due to its large hydrocarbon skeleton. However, the presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces polarity and the capacity for specific interactions.
-
Non-Polar Solvents (e.g., hydrocarbons): The solubility of steroids in aliphatic hydrocarbons is often poor. This is because the energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak van der Waals forces formed between the steroid and the non-polar solvent[2].
-
Polar Aprotic Solvents (e.g., DMSO, Chloroform, Acetone): These solvents can engage in dipole-dipole interactions with the polar functional groups of Levonorgestrel. Solvents like Dimethyl Sulfoxide (DMSO) and Chloroform are generally effective at dissolving Levonorgestrel[3].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents, which possess hydrogen bond donor and acceptor capabilities, can interact with the hydroxyl and ketone groups of the steroid[4]. However, the large non-polar scaffold of Levonorgestrel limits its solubility in highly polar protic solvents like water and, to a lesser extent, short-chain alcohols[3][5].
The Influence of Hydrogen Bonding
Hydrogen bonding is a critical determinant of solubility, particularly for molecules like Levonorgestrel that contain both hydrogen bond donor (-OH) and acceptor (C=O) sites. For dissolution to occur, the hydrogen bonds between solute and solvent molecules must be strong enough to overcome the intermolecular hydrogen bonds within the solid crystal lattice of the solute and the cohesive forces of the solvent[6][7][8]. The ability of a solvent to accept a hydrogen bond from Levonorgestrel's hydroxyl group or donate a hydrogen bond to its ketone group significantly enhances solubility[9].
The Effect of Temperature
The dissolution of most solid compounds, including steroids, is an endothermic process, meaning it absorbs heat from the surroundings (ΔH_sol > 0)[10]. According to the van't Hoff equation, for an endothermic dissolution, increasing the temperature will increase the solubility[10][11]. This principle is fundamental in techniques like crystallization and in preparing concentrated solutions for analytical or formulation purposes. Studies on similar steroids have consistently shown that solubility increases with rising temperature across various organic solvents[12][13][14].
Quantitative Solubility Profile of Levonorgestrel
The following table summarizes the available solubility data for (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one in common organic solvents. It is important to note that solubility values can be method-dependent, and terms like "sparingly" or "slightly" soluble lack the precision required for rigorous scientific work.
| Solvent | Type | Solubility Classification | Quantitative Value (if available) | Reference(s) |
| Chloroform | Polar Aprotic | Soluble | 1 in 15 (approx. 66.7 mg/mL) | [15] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 5 mg/mL | [3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 5 mg/mL | [3] |
| Methylene Chloride | Polar Aprotic | Sparingly Soluble | - | [16] |
| Acetone | Polar Aprotic | Insoluble | - | [5] |
| Ethyl Acetate | Polar Aprotic | Insoluble | - | [5] |
| Ethanol | Polar Protic | Slightly Soluble | 0.2 mg/mL; 1 in 120 (approx. 8.3 mg/mL) | [3][15][16] |
| Methanol | Polar Protic | Slightly Soluble | - | [17] |
| Isopropanol | Polar Protic | Insoluble | - | [5] |
| Diethyl Ether | Non-Polar | Slightly Soluble | 1 in 400 (approx. 2.5 mg/mL) | [15] |
| Water | Polar Protic | Insoluble / Practically Insoluble | - | [3][5][16][17] |
Note: Discrepancies in values (e.g., for Ethanol) may arise from different experimental conditions (temperature, purity) or methodologies.
Methodologies for Experimental Solubility Determination
Accurate solubility data is the product of robust experimental design. The choice of method often depends on the stage of drug development, balancing the need for precision with throughput and material consumption.
The Gold Standard: Equilibrium Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility[1][11][18]. Its foundation lies in allowing a surplus of the solid compound to equilibrate with the solvent over an extended period, ensuring the solution becomes truly saturated.
-
Excess Solute: Adding an excess of solid Levonorgestrel ensures that the solution reaches its maximum saturation point at a given temperature[18].
-
Constant Agitation & Temperature: Continuous agitation in a temperature-controlled environment (e.g., 25°C or 37°C) is crucial. It maximizes the surface area for dissolution and ensures that the equilibrium achieved is representative of the specified temperature[1].
-
Equilibration Time (24-72 hours): This prolonged period is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[1][19]. Shorter times may only yield kinetic solubility, which can be misleading[20].
-
Phase Separation: Centrifugation and/or filtration through an inert filter (e.g., PTFE) is a critical step to separate the undissolved solid from the saturated supernatant without disturbing the equilibrium[1].
-
Accurate Quantification: Using a validated, stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) is non-negotiable for accurately measuring the concentration of the dissolved drug in the filtrate[1].
-
Preparation: Add an excess amount of crystalline (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one to a known volume of the selected organic solvent in a sealed glass vial.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C) for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
Dilution: Promptly and accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of Levonorgestrel.
-
Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.
High-Throughput Screening (HTS) for Early-Stage Assessment
In early drug discovery, where compound availability is limited and speed is essential, High-Throughput Screening (HTS) methods are invaluable[21][22][23]. These methods, often performed in 96-well plates, provide rapid estimations of solubility.
One common HTS technique is Laser Nephelometry , which measures the light scattered by undissolved particles[22][24]. A stock solution of the drug in a highly soluble solvent like DMSO is added to the test solvent. The point at which precipitation occurs, detected by an increase in light scattering, indicates the solubility limit[19][24]. While faster and less material-intensive, these methods typically measure kinetic solubility, not the true thermodynamic equilibrium solubility obtained from the shake-flask method[19][20].
Visualizing the Workflow
Diagrams provide a clear, at-a-glance understanding of complex workflows. The following processes are rendered using the DOT language, adhering to best practices for clarity and contrast.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115487198B - Levonorgestrel preparation with fast dissolution rate and preparation method thereof - Google Patents [patents.google.com]
- 6. al-kindipublisher.com [al-kindipublisher.com]
- 7. al-kindipublishers.org [al-kindipublishers.org]
- 8. researchgate.net [researchgate.net]
- 9. The influence of hydrogen bonding between different crystallization tendency drugs and PVPVA on the stability of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Levonorgestrel CAS#: 797-63-7 [m.chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. recipharm.com [recipharm.com]
- 24. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Racemic 13-Ethyl-Gonanes: Stereochemistry, Receptor Dynamics, and Clinical Methodologies
Executive Summary
The development of synthetic progestins has been a cornerstone of modern reproductive endocrinology and contraceptive pharmacology. Among these, the 13-ethyl-gonanes represent a highly potent class of 19-nortestosterone derivatives. This technical guide explores the pharmacological profile of racemic 13-ethyl-gonanes—prototypically Norgestrel —detailing the stereochemical causality behind their receptor binding, their pharmacokinetic pathways, and the validated experimental methodologies used to quantify their endocrine activity.
Structural Classification & Stereochemical Causality
Synthetic progestins structurally related to testosterone are broadly divided into ethinylated and non-ethinylated derivatives. The ethinylated compounds are further sub-classified into estranes (containing a 13-methyl group) and 13-ethyl-gonanes (containing a 13-ethyl group)[1].
When the methyl group at carbon 13 of an estrane like norethindrone is replaced by an ethyl group, it yields a racemic mixture of two stereoisomers: D-(-)-norgestrel (levonorgestrel) and L-(+)-norgestrel (dextronorgestrel)[1].
The pharmacology of racemic norgestrel is entirely dictated by its stereochemistry:
-
Levonorgestrel (13β-ethyl isomer): The biologically active enantiomer. The spatial orientation of the 13β-ethyl group perfectly aligns with the hydrophobic pocket of the Progesterone Receptor (PR) ligand-binding domain, allowing for high-affinity agonism[2].
-
Dextronorgestrel (13α-ethyl isomer): The biologically inactive enantiomer. The 13α-ethyl orientation creates severe steric hindrance, preventing the molecule from stabilizing the PR activation helix (Helix 12), rendering it pharmacologically inert[3].
Because only half of the racemic mixture is active, racemic norgestrel is exactly half as potent by weight as pure levonorgestrel[3].
Pharmacodynamics & Receptor Binding Profile
The primary mechanism of action for 13-ethyl-gonanes is potent agonism at the Progesterone Receptor (PR). Upon binding to PRs in the hypothalamus and anterior pituitary, these compounds exert negative feedback that slows the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This blunts the pre-ovulatory Luteinizing Hormone (LH) surge, effectively inhibiting ovulation[4].
While highly selective for PR, the 19-nortestosterone backbone confers off-target affinities. Levonorgestrel exhibits weak androgenic activity (binding to the Androgen Receptor, AR) but is completely devoid of estrogenic, glucocorticoid, or antimineralocorticoid activity[3].
Table 1: Relative Receptor Binding Affinities (RBA)
To contextualize the racemic mixture, the following table summarizes the comparative binding affinities against endogenous progesterone.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Biological Activity |
| Progesterone | 100% (Baseline) | < 1% | 0% | Endogenous Agonist |
| Levonorgestrel | ~150% | ~45% | 0% | High Potency Agonist |
| Dextronorgestrel | < 1% | < 1% | 0% | Inactive |
| Racemic Norgestrel | ~75% | ~22% | 0% | Moderate (50% Active) |
Data synthesized from established steroid receptor profiling studies[3],.
Hypothalamic-Pituitary-Ovarian axis suppression by active 13-ethyl-gonanes.
Pharmacokinetics (ADME)
The pharmacokinetic durability of 13-ethyl-gonanes makes them highly effective for oral administration, bypassing the rapid first-pass degradation that plagues natural progesterone.
-
Absorption & Distribution: Racemic norgestrel is rapidly and completely absorbed. In systemic circulation, approximately 97-99% of the active levonorgestrel is protein-bound. The majority binds with high affinity to Sex Hormone-Binding Globulin (SHBG), and to a lesser extent, serum albumin[5]. The high affinity for SHBG acts as a circulating reservoir, prolonging the drug's half-life (17–20 hours)[5].
-
Metabolism: The compound is a major substrate for the hepatic Cytochrome P450 system, specifically CYP3A4 . It undergoes extensive Phase I metabolism via hydroxylation at the C-2 and C-16 positions[5]. These hydroxylated metabolites are subsequently conjugated (glucuronidation and sulfation) for renal and biliary excretion.
Experimental Methodology: Self-Validating PR Binding Assay
To accurately quantify the binding affinity (
Scientific Integrity & Causality: This protocol is designed as a self-validating system. It utilizes a non-specific binding (NSB) control (1000x excess of unlabeled ligand) to ensure that the radioactivity measured is exclusively due to specific PR interactions, rather than lipid partitioning or adherence to plasticware. Furthermore, the use of sodium molybdate in the buffer is non-negotiable; it prevents the dissociation of the PR from its heat-shock protein chaperones (e.g., HSP90), stabilizing the receptor in its high-affinity, unliganded state.
Step-by-step workflow for competitive radioligand receptor binding assay.
Step-by-Step Protocol
-
Tissue Preparation & Cytosol Extraction:
-
Homogenize PR-expressing tissue (e.g., human myometrium or T47D breast cancer cells) in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% Glycerol, pH 7.4) supplemented with 20 mM sodium molybdate .
-
Ultracentrifuge the homogenate at 105,000 × g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction containing the soluble PR.
-
-
Competitive Incubation:
-
Prepare assay tubes containing 100 µL of cytosol.
-
Add a constant, saturating concentration (e.g., 2 nM) of a tritiated PR agonist (e.g.,
-Progesterone or -R5020). -
Add increasing concentrations (
to M) of the competitor (racemic norgestrel). -
Validation Control: Prepare parallel tubes containing a 1000-fold excess of unlabeled R5020 to determine Non-Specific Binding (NSB).
-
Incubate tubes at 4°C for 16–18 hours to reach thermodynamic equilibrium without receptor degradation.
-
-
Separation of Bound vs. Free Ligand:
-
Add 500 µL of ice-cold Dextran-Coated Charcoal (DCC) suspension to each tube.
-
Causality: Charcoal rapidly adsorbs small, free (unbound) steroid molecules. The dextran acts as a molecular sieve, preventing the large PR-ligand protein complexes from entering the charcoal pores and being stripped of their ligand.
-
Incubate for exactly 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes.
-
-
Quantification & Analysis:
-
Decant the supernatant (containing the PR-bound
-ligand) into scintillation vials, add scintillation cocktail, and count the disintegrations per minute (DPM) using a liquid scintillation counter. -
Subtract NSB from total binding to yield specific binding. Use non-linear regression (e.g., the Cheng-Prusoff equation) to calculate the
and the absolute inhibition constant ( ).
-
Conclusion
The pharmacological profile of racemic 13-ethyl-gonanes is a masterclass in stereoselective drug design. By understanding that the 13β-ethyl configuration is the sole driver of Progesterone Receptor agonism, researchers can accurately predict the pharmacodynamics and pharmacokinetics of norgestrel. The integration of self-validating receptor binding assays ensures that the endocrine disruption capabilities of these compounds are quantified with absolute scientific rigor, supporting their continued use and refinement in reproductive pharmacology.
References
-
"Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects", Endocrine Reviews, Oxford Academic. 1
-
"Dl Norgestrel | Drug Information, Uses, Side Effects, Chemistry", PharmaCompass.4
-
"Norgestrel-d6 | C21H28O2 | CID 71751212", PubChem - NIH. 2
-
"Norgestrel", Wikipedia. 3
-
"Physiology and Mechanisms of Action of Steroids", GLOWM.
-
"A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study", ResearchGate. 5
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Norgestrel-d6 | C21H28O2 | CID 71751212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestrel - Wikipedia [en.wikipedia.org]
- 4. Dl Norgestrel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Advanced HPLC Method Development for the Enantiomeric Separation of Norgestrel
Introduction & Clinical Rationale
Norgestrel is a synthetic steroidal progestin utilized extensively in hormonal contraceptives and hormone replacement therapies. The molecule possesses a chiral center at the C13 position, resulting in a racemic mixture of two enantiomers: levonorgestrel (the biologically active D-(-)-enantiomer) and dextronorgestrel (the inactive L-(+)-enantiomer). Because the pharmacological efficacy and receptor binding affinity reside exclusively in levonorgestrel, regulatory agencies (FDA/EMA) mandate rigorous enantiomeric separation and quantification[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this separation is a critical quality attribute (CQA) in drug substance characterization. This application note details two field-proven chromatographic strategies: the use of Chiral Mobile Phase Additives (CMPA) and the deployment of immobilized Chiral Stationary Phases (CSPs).
Mechanistic Approaches to Chiral Resolution
As a Senior Application Scientist, selecting the correct chiral recognition mechanism is the foundation of method development. Norgestrel can be resolved via two distinct modalities:
-
Indirect Method (Chiral Mobile Phase Additive - CMPA): This approach utilizes an achiral reversed-phase column (e.g., C8) combined with a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), dissolved in the mobile phase. The mechanism relies on the transient formation of diastereomeric inclusion complexes. The hydrophobic steroidal skeleton of norgestrel enters the hydrophobic cavity of HP-β-CD, while the secondary hydroxyl groups on the cyclodextrin rim interact via hydrogen bonding. Differences in the thermodynamic binding constants of the two enantiomers lead to differential retention times[2].
-
Direct Method (Chiral Stationary Phase - CSP): This strategy employs columns packed with immobilized polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., YMC Chiral Art Cellulose-SC or Chiralcel OD-H). Chiral recognition occurs within the helical grooves of the polymer through a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and steric hindrance[3].
Method Development Workflow
Workflow for Norgestrel enantiomer separation via direct (CSP) and indirect (CMPA) HPLC methods.
Experimental Protocols & Self-Validating Systems
Protocol A: RP-HPLC with HP-β-CD (CMPA Approach)
This method is highly advantageous for laboratories lacking dedicated CSPs, leveraging standard achiral columns with modified eluents to achieve baseline separation[4].
Step 1: Mobile Phase Preparation
-
Prepare a 20 mM phosphate buffer in ultrapure water. Adjust the pH to exactly 5.0 using dilute phosphoric acid.
-
Causality: A pH of 5.0 ensures the stability of the silica backbone of the C8 column (preventing dissolution) while maintaining a reproducible environment for inclusion complexation without interference from silanol ionization.
-
-
Dissolve HP-β-CD into the buffer to achieve a final concentration of 25 mM.
-
Causality: HP-β-CD is chosen over native β-CD due to its significantly higher aqueous solubility, preventing lethal column precipitation at the required 25 mM concentration.
-
-
Mix the HP-β-CD buffer with Acetonitrile (ACN) in a 70:30 (v/v) ratio. Filter through a 0.22 µm membrane and degas ultrasonically.
Step 2: Chromatographic Setup
-
Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm i.d., 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Causality: Inclusion complexation is an enthalpy-driven, exothermic equilibrium process. Higher temperatures shift the equilibrium toward the uncomplexed state, severely degrading chiral resolution. Strict thermal control is mandatory.
-
-
Detection: UV at 240 nm.
-
Causality: Norgestrel features an α,β-unsaturated ketone in the A-ring of its steroidal backbone, which exhibits a robust absorption maximum (
) at 240 nm.
-
Step 3: Execution and System Suitability
-
Inject 10 µL of the racemic norgestrel standard (10 µg/mL in mobile phase).
-
Verify baseline resolution (
). Levonorgestrel and dextronorgestrel will elute as distinct peaks due to their differing complexation affinities with the cyclodextrin cavity.
Protocol B: Normal Phase HPLC with Polysaccharide CSP
For routine Quality Control (QC) and stability-indicating assays, immobilized cellulose CSPs offer superior robustness, loadability, and batch-to-batch reproducibility[3].
Step 1: Mobile Phase Preparation
-
Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.
-
Causality: Hexane acts as the non-polar bulk solvent driving the analyte into the stationary phase, while IPA acts as the polar modifier, modulating the critical hydrogen-bonding interactions between the analyte's hydroxyl/ketone groups and the carbamate phase.
-
Step 2: Chromatographic Setup
-
Column: YMC Chiral Art Cellulose-SC or Daicel Chiralcel OD-H (150 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Ramp up gradually at 0.1 mL/min increments to prevent pressure shocks)[5].
-
Temperature: 25°C.
-
Detection: UV at 240 nm.
Quantitative Data & Optimization Parameters
To facilitate easy comparison and method transfer, the quantitative parameters and validation metrics for the developed methods are summarized below.
Table 1: Comparison of Chromatographic Strategies for Norgestrel
| Parameter | Indirect Method (CMPA) | Direct Method (CSP) |
| Column | Agilent ZORBAX Eclipse XDB-C8 | YMC Chiral Art Cellulose-SC / OD-H |
| Dimensions | 150 mm × 4.6 mm, 5 µm | 150 mm × 4.6 mm, 5 µm |
| Mobile Phase | ACN / 20 mM Phosphate Buffer (pH 5.0) with 25 mM HP-β-CD (30:70, v/v) | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 240 nm |
| Primary Mechanism | Diastereomeric inclusion complexation | Hydrogen bonding, π-π, steric interactions |
Table 2: Method Validation Metrics (RP-HPLC with HP-β-CD) [2]
| Validation Parameter | Result |
| Linear Calibration Range | 0.2 – 25 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.20 µg/mL |
| Repeatability (RSD, n=8) | < 4.8% |
| Intermediate Precision (RSD) | < 4.8% |
Troubleshooting & Field-Proven Insights
-
Loss of Resolution in CMPA Methods: If enantiomeric resolution suddenly drops, immediately verify the column compartment temperature. A fluctuation of even +2°C can reduce the stability constant of the cyclodextrin-analyte complex, causing peak coalescence.
-
High Backpressure in Polysaccharide CSPs: Coated and immobilized polysaccharide columns are highly sensitive to pressure shocks and solvent immiscibility. Always ensure that the sample diluent strictly matches the mobile phase composition. Injecting a sample dissolved in 100% IPA into a Hexane-rich mobile phase can cause localized viscosity spikes and peak distortion[5].
-
Baseline Drift at 240 nm: When utilizing the HP-β-CD method, ensure the cyclodextrin is of high purity. Lower-grade cyclodextrins contain UV-absorbing impurities that will cause severe baseline drift and reduce the signal-to-noise ratio at 240 nm.
References
1.[2] Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjL4TwlZGcHAnBuPvRiZDa8vtYBNDalPHOSYoFqBidIGvwvWyr9e_NhKSa2zbPpf2zlmYf1Ou47uzjpwPy6hSQoCvAbSZWKdiCNpDt0dTF_jt386MNUd4aF4tTZPTqXylhKKzcJ2yO-c6vsDwvdDoiPdVlf_fJp4DG_5srkYsBXgv71m0pezpINrZj1TE_A6KPBc6FbwowMGECdfsd3Nkxo4mObCs0PHWvPshuOGhKiblizT7L2Kcy-bOk8B0QZENeTw4m-sreKX8RXyUsPLQr_Sa4xlomuoYU9IXUuCd5klq4qtcuKx62Qey6GKdSug1GLxo4G9a_mqypyYvId2zsHKd_UmmZu7gSpG4PkYwqrrw18p9sHCxe0rU_QSbw1HJVj2Y_bXYd0HW7RbA=] 2.[4] Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmJOVxeqpZ0BxMPZfljvyxX0hemByOB_mNYfxryA_NoTHoAHv8Px3RP--8uuYHDU-cphdASeLR92NIfNAxRvBDn12qZSAt--CDOStS1KW19COg5REhRrKT3UZUNwdWo4hTH58=] 3.[3] Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl9UimLIghw32ksKzSX4IT_9hO0P0VwYi-ISYVh0GdVWB8CNlb4ANXlpdhIAb9xYK3Ge8pZheS_Si4-_L72G2S_aPsu90YVrw9MjkIh3k94858kS_DMIksr70ROTu6hgAkBR8r3NTY7sWxqaPGuaTDtKtZhyBZDpQUSG75WI_YL86oBre7Slstqk8XRyTaaGmYeIOfc8XSzQ==] 4.[1] Levonorgestrel Impurity C | 1337972-89-0 - Application Note: Chiral Separation of Levonorgestrel. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9n-_r6eOoRjXOQ8vS_qZmH5o6svxsEuAgk8UhK41uW8fs5cW9JR43cqPOINE89k7vzRc1dO1C6vt0ELOLTPBDtpeyxLdT-tTf0QlA-t36A7KHqns4i48Vc2wE59q9_9Nh3pY=] 5.[5] Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Chiral Technologies Europe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfUve_BSuyfnHeo3g99aPsV9dgxMbpprj7UmnDMzac6BC0kFwSaz3OZ_x4aokQfuZdAN1p1GWm8HlM4uDc4m_7uF35G2UZnZgR9zAIfjxcfmYoZRxWP4aLZgFBJnNpyfH78OHp6RbD1-TBJRhYJaY4_N8cy0gK]
Sources
- 1. Levonorgestrel Impurity C | 1337972-89-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Application Note: Preparation, Validation, and In Vitro Delivery of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
Target Audience: Cell Biologists, Pharmacologists, and Drug Development Scientists Application: In Vitro Endocrinological Assays (AR/PR Receptor Binding & Signaling)
Executive Summary
(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one (also known as 18-Methyl Nandrolone or Levonorgestrel EP Impurity K) is a synthetic steroidal compound[1]. While frequently monitored as a process-related pharmacopeial impurity in the synthesis of the contraceptive levonorgestrel, its structural homology to nandrolone endows it with potent intrinsic biological activity[2]. In drug development and endocrinological research, it is utilized in cell culture to evaluate androgen receptor (AR) and progesterone receptor (PR) binding affinities[3].
Because this gonane derivative is highly lipophilic and practically insoluble in aqueous environments[2], improper formulation of stock solutions leads to micro-precipitation, inaccurate in vitro dosing, and artifactual cytotoxicity. This application note provides a self-validating, causally-driven protocol for the preparation and cellular delivery of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one.
Physicochemical Profiling & Solvent Rationale
To design an effective dissolution strategy, the physicochemical properties of the steroid must dictate the solvent choice. The compound lacks highly polar functional groups, rendering it incompatible with aqueous media.
Table 1: Physicochemical Properties of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
| Property | Value / Description |
| IUPAC / Chemical Name | (8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[4] |
| Common Synonyms | 18-Methyl Nandrolone; Levonorgestrel EP Impurity K[1] |
| CAS Number | 793-55-5[1] |
| Molecular Formula | C₁₉H₂₈O₂[4] |
| Molecular Weight | 288.43 g/mol [5] |
| Aqueous Solubility | Practically Insoluble[2] |
| Preferred Organic Solvents | Dimethyl Sulfoxide (DMSO), Methanol, Chloroform[5] |
Solvent Rationale: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for this protocol. As an aprotic, amphiphilic solvent, DMSO effectively disrupts the crystal lattice of the lipophilic steroid without altering its covalent structure[5]. Furthermore, DMSO has a low evaporation rate compared to methanol, ensuring that the molarity of the stock solution remains strictly constant during handling and long-term storage.
Workflow Visualization
Caption: Workflow for the preparation and storage of lipophilic steroid stock solutions.
Step-by-Step Protocol: Preparation of 10 mM Stock Solutions
Equipment Required: Analytical microbalance (0.01 mg precision), anti-static ionizer, water-bath sonicator, Class II Biosafety Cabinet (BSC), sterile amber glass vials.
-
Step 1: Gravimetric Analysis
-
Action: Weigh exactly 2.88 mg of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one powder.
-
Causality: Steroid powders are highly susceptible to electrostatic dispersion. Use an anti-static ionizer bar near the balance to prevent powder from adhering to the weigh boat, ensuring precise molarity.
-
-
Step 2: Primary Dissolution
-
Action: Transfer the powder to a sterile glass vial and add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).
-
Causality: Using anhydrous DMSO prevents water-induced micro-precipitation. The amphiphilic nature of DMSO solvates the gonane nucleus efficiently[5].
-
-
Step 3: Homogenization
-
Action: Vortex the vial vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.
-
Causality: While DMSO is an excellent solvent, sonication provides the necessary cavitation energy to overcome the enthalpy of dissolution, ensuring no microscopic crystal nuclei remain suspended.
-
-
Step 4: Aliquoting and Cryopreservation
-
Action: Under a BSC, aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) in sterile amber glass vials. Store at -20°C or -80°C.
-
Causality: Amber glass prevents UV-induced photodegradation. Aliquoting prevents repeated freeze-thaw cycles. Freeze-thaw events temporarily alter the solvent's dielectric constant, forcing the steroid to irreversibly nucleate and crash out of solution.
-
Protocol: In Vitro Dosing and Media Formulation
Introducing a highly lipophilic steroid dissolved in DMSO into an aqueous cell culture medium (e.g., DMEM/F12) risks a phenomenon known as "solvent crash." If added improperly, the local concentration of water spikes, causing the steroid to precipitate before it can disperse.
-
Step 1: Carrier Protein Pre-loading
-
Action: Pre-warm your complete culture media containing 10% Fetal Bovine Serum (FBS) to 37°C.
-
Causality: The albumin present in FBS acts as a hydrophobic carrier—mimicking the physiological role of sex hormone-binding globulin (SHBG)—sequestering the lipophilic steroid and maintaining it in the aqueous phase.
-
-
Step 2: Serial Dilution
-
Action: Do not add the 10 mM stock directly to the cells. Instead, prepare a 1000x working stock (e.g., 10 µM) in an intermediate tube of complete media. Add the DMSO stock dropwise while actively swirling the media.
-
-
Step 3: Vehicle Control Normalization
-
Action: Ensure the final concentration of DMSO in all experimental and control wells is strictly ≤0.1% (v/v).
-
Causality: DMSO concentrations above 0.1% can induce membrane pore formation, alter lipid bilayer fluidity, and cause baseline shifts in cellular metabolism, confounding assay results.
-
Mechanistic Context: Cellular Uptake and Receptor Activation
Once successfully delivered to the cell culture without precipitation, (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one exerts its biological effects through classic genomic steroid signaling pathways[3].
Caption: Intracellular signaling cascade of 18-Methyl Nandrolone via AR/PR activation.
Due to its high lipophilicity, the molecule freely diffuses across the phospholipid bilayer[3]. In the cytosol, it acts as a ligand for the Androgen Receptor (AR) or Progesterone Receptor (PR)[3]. Binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and subsequent nuclear translocation to modulate gene expression at specific response elements (ARE/PRE)[3].
Self-Validating Quality Control Systems
To ensure the integrity of the protocol and the trustworthiness of downstream assay data, the following self-validating checks must be implemented:
-
The Tyndall Effect Check (Physical Validation): After dosing the culture media, shine a focused laser beam (e.g., a standard red or green laser pointer) through the transparent culture vessel in a dark room. A visible, solid beam path indicates colloidal scattering from precipitated steroid micro-crystals (a failed dissolution). A clear, invisible path validates complete solvation.
-
Analytical Validation (Chemical Validation): To confirm that the stock solution has not degraded during cryopreservation, run an aliquot of the DMSO stock on an HPLC-UV system after 30 days of storage. The Area Under the Curve (AUC) of the primary peak must be ≥99% of the Day 0 baseline, confirming chemical stability.
References
[4] Title: (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one | C19H28O2 - PubChem | Source: nih.gov | URL: 4 [1] Title: Levonorgestrel EP Impurity K - SRIRAMCHEM | Source: sriramchem.com | URL: 1 [2] Title: Levonorgestrel Impurity C | 1337972-89-0 - Benchchem | Source: benchchem.com | URL: 2 [5] Title: Draft COA: Levonorgestrel EP Impurity K - Chemicea Pharmaceuticals | Source: chemicea.com | URL: 5 [3] Title: Methoxydienone | 2322-77-2 - Benchchem | Source: benchchem.com | URL: 3
Sources
GC-MS analysis techniques for detecting gonane steroids in plasma
Application Note: High-Resolution GC-MS/MS Quantification of Gonane Steroids in Human Plasma
Executive Summary & Application Scope
Gonane steroids (e.g., levonorgestrel, gestodene, norgestrel) are a critical class of synthetic progestins characterized by a 13-ethyl-gonane nucleus. They are extensively utilized in hormonal contraceptives and hormone replacement therapies. Detecting these compounds at trace pharmacokinetic levels (pg/mL to ng/mL) in human plasma requires highly selective and sensitive analytical techniques.
While LC-MS/MS has gained traction in clinical laboratories, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remains a definitive "gold standard" for steroidomic profiling due to its unparalleled chromatographic resolution and the highly reproducible nature of Electron Ionization (EI) [2]. This application note details a robust, self-validating GC-MS/MS protocol utilizing Solid-Phase Extraction (SPE) and a two-step Methoximation-Trimethylsilylation (MOX-TMS) derivatization strategy.
Mechanistic Principles: The Causality of the Analytical Workflow
2.1 Matrix Deconvolution via Solid-Phase Extraction (SPE) Human plasma is a highly complex matrix rich in proteins, phospholipids, and endogenous sterols that can cause severe signal suppression and rapidly degrade GC column performance[3]. Direct liquid-liquid extraction often co-extracts neutral lipids. Therefore, a reversed-phase C18 SPE protocol is employed. The causality of this choice is sequential polarity washing: highly polar matrix components are washed away with aqueous solvents, while the hydrophobic gonane nucleus is retained until eluted with a highly non-polar organic solvent mixture (e.g., ethyl acetate/hexane).
2.2 The Chemical Necessity of Two-Step Derivatization Gonane steroids possess polar functional groups—specifically, a ketone at C-3 and a hydroxyl group at C-17. These groups render the molecules non-volatile and thermally labile, leading to peak tailing and thermal degradation at the high temperatures required for GC vaporization [1].
To resolve this, a two-step derivatization is mandatory:
-
Methoximation (MOX): The sample is first reacted with methoxyamine hydrochloride in pyridine. Pyridine acts as both a moisture-free solvent and a basic catalyst. The methoxyamine selectively attacks the C-3 ketone to form a methyloxime. Causality: If this step is skipped, the subsequent silylation reagent could react with the enol tautomer of the ketone, creating multiple unpredictable derivative peaks that dilute the signal and ruin quantification [2].
-
Silylation (TMS): Following MOX, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a catalyst to drive the silylation of the sterically hindered C-17 tertiary hydroxyl group, replacing the active hydrogen with a volatile trimethylsilyl (TMS) ether [4].
Workflow Visualization
Caption: Comprehensive workflow for the extraction, two-step derivatization, and GC-MS analysis of gonanes.
Standardized Experimental Protocol
Self-Validating System Note: To ensure the integrity of the extraction and derivatization, every batch must include a double-blank (matrix only), a zero-blank (matrix + internal standard), and at least three Quality Control (QC) levels (Low, Mid, High) spiked into blank plasma.
Step 1: Sample Preparation and SPE
-
Spiking: Aliquot 500 µL of human plasma into a clean glass tube. Add 20 µL of the Internal Standard (IS) working solution (Levonorgestrel-d6, 10 ng/mL) and vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
SPE Conditioning: Condition a C18 SPE cartridge (200 mg/3 mL) with 3 mL of methanol followed by 3 mL of MS-grade water.
-
Loading & Washing: Load the supernatant onto the cartridge. Wash with 3 mL of 5% methanol in water to elute polar interferences.
-
Elution: Elute the gonane steroids using 2 mL of Hexane:Ethyl Acetate (70:30, v/v).
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Residual moisture will instantly hydrolyze the BSTFA reagent in Step 2, leading to failed derivatization [4].
Step 2: Two-Step Derivatization (MOX-TMS)
-
Methoximation: Reconstitute the dried residue in 50 µL of a 2% methoxyamine hydrochloride solution in anhydrous pyridine. Cap tightly and incubate in a heating block at 60°C for 60 minutes.
-
Silylation: Remove from the block and add 50 µL of BSTFA + 1% TMCS. Vortex briefly, and incubate again at 60°C for 60 minutes.
-
Cooling & Transfer: Cool the vials to room temperature. Transfer the derivatized mixture into GC autosampler vials equipped with 150 µL glass inserts.
Step 3: GC-MS/MS Acquisition Inject 1 µL of the derivatized sample into the GC-MS/MS system operating in splitless mode. Ensure the MS is operating in Multiple Reaction Monitoring (MRM) mode to filter out background matrix noise and isolate the specific precursor-to-product ion transitions of the MOX-TMS gonane derivatives [3].
Quantitative Data & Instrument Parameters
The following tables summarize the optimized instrumental conditions and the specific mass transitions required for the accurate quantification of gonane steroids.
Table 1: GC-MS/MS Operating Conditions
| Parameter | Specification | Causality / Rationale |
| Analytical Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | 5% phenyl methyl siloxane stationary phase offers optimal selectivity for hydrophobic steroid derivatives. |
| Carrier Gas | Ultra-pure Helium, 1.0 mL/min | Provides inert, high-efficiency mass transfer without reacting with TMS groups. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the amount of analyte reaching the column for trace-level (pg/mL) sensitivity. |
| Injector Temperature | 280°C | Ensures rapid and complete flash vaporization of the high-boiling-point steroid derivatives. |
| Oven Temp Program | 150°C (1 min) → 20°C/min to 250°C → 5°C/min to 300°C (hold 5 min) | The initial ramp bypasses solvent peaks; the shallow secondary ramp maximizes resolution between structurally similar steroid isomers. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides highly reproducible, hard ionization resulting in stable, library-matchable fragmentation. |
| Source Temperature | 250°C | Prevents cold spots and condensation of the heavy steroid molecules before entering the quadrupole. |
Table 2: MRM Transitions for Target Gonane MOX-TMS Derivatives
Note: Molecular weights reflect the addition of one MOX group (+29 Da) and one TMS group (+72 Da) to the base gonane structure.
| Analyte | Derivative Type | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Levonorgestrel | MOX-TMS | 413.3 | 382.2 | 322.1 | 15 / 25 |
| Gestodene | MOX-TMS | 411.3 | 380.2 | 320.1 | 15 / 25 |
| Norgestrel | MOX-TMS | 413.3 | 382.2 | 322.1 | 15 / 25 |
| Levonorgestrel-d6 (IS) | MOX-TMS | 419.3 | 388.2 | 328.1 | 15 / 25 |
Data Interpretation Note: The primary neutral loss of 31 Da (Precursor → Quantifier) corresponds to the cleavage of the methoxy radical (-OCH3) from the MOX derivative. The secondary loss (Precursor → Qualifier) corresponds to the cleavage of trimethylsilanol (-TMSOH, 90 Da) [2].
References
-
Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. ResearchGate.1
-
GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? National Institutes of Health (NIH) / PMC.2
-
Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. National Institutes of Health (NIH) / PMC.3
-
Application Note: Analysis of Steroids by GC-MS Following Derivatization with Chlorotrimethylsilane. BenchChem.4
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Assay Protocols for Determining the Progestogenic Activity of Norgestrel
Abstract
This application note provides detailed protocols for quantifying the progestogenic activity of norgestrel, a synthetic progestin, using established in vitro methodologies. The described assays are essential tools for researchers in endocrinology, pharmacology, and drug development. We will delve into two primary, robust methods: a cell-based alkaline phosphatase induction assay using the T47D human breast cancer cell line and a reporter gene assay that measures progesterone receptor-mediated gene transcription. The underlying principles, step-by-step protocols, data analysis, and expected outcomes are presented to ensure reliable and reproducible results.
Introduction
Norgestrel is a synthetic progestogen widely used in hormonal contraceptives.[1][2] Its primary mechanism of action involves binding to and activating the progesterone receptor (PR), a ligand-activated nuclear transcription factor that plays a crucial role in regulating female reproductive tissues.[2][3] In vitro assays are indispensable for characterizing the potency and efficacy of progestogenic compounds like norgestrel. These assays provide a controlled environment to dissect the molecular events initiated by the binding of a ligand to its receptor, leading to a measurable biological response.
This guide will focus on two widely accepted and scientifically validated in vitro assays to determine the progestogenic activity of norgestrel:
-
T47D Cell Alkaline Phosphatase (AP) Induction Assay: This assay leverages the progestin-specific stimulation of alkaline phosphatase activity in the human breast cancer cell line T47D.[4][5][6] The induction of AP is a downstream event following PR activation and serves as a reliable and quantifiable marker of progestogenic activity.[5][7]
-
Progesterone Receptor (PR) Reporter Gene Assay: This method utilizes engineered cell lines that express the human progesterone receptor and contain a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.[8][9][10] The amount of light produced by the luciferase enzyme is directly proportional to the level of PR activation by the test compound.
Principles of the Assays
Progesterone Receptor Signaling Pathway
The progestogenic activity of norgestrel is initiated by its binding to the progesterone receptor. In its inactive state, the PR resides in the cytoplasm in a complex with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, leading to the transcription of progestin-responsive genes.
Caption: Workflow for the T47D Alkaline Phosphatase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| T47D Human Breast Cancer Cell Line | ATCC | HTB-133 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Norgestrel | Sigma-Aldrich | N2260 |
| Progesterone (Positive Control) | Sigma-Aldrich | P0130 |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| Diethanolamine | Sigma-Aldrich | D8885 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| 96-well Cell Culture Plates | Corning | 3599 |
| 96-well Assay Plates | Corning | 3903 |
Protocol
-
Cell Culture and Seeding:
-
Maintain T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. [11] * For the assay, seed T47D cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of norgestrel and progesterone in a suitable solvent (e.g., DMSO or ethanol).
-
Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Include a positive control (progesterone) and a vehicle control (medium with solvent).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. [7]
-
-
Cell Lysis:
-
After incubation, wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 50 µL of lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8) to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
-
Alkaline Phosphatase Assay:
-
Prepare the pNPP substrate solution (1 mg/mL) in a buffer containing diethanolamine and MgCl2.
-
Add 100 µL of the pNPP substrate solution to each well of a new 96-well assay plate.
-
Transfer 20 µL of the cell lysate from the culture plate to the corresponding wells of the assay plate.
-
Incubate the plate at 37°C and monitor the development of the yellow color.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the mean absorbance for each concentration of norgestrel and progesterone.
-
Subtract the mean absorbance of the vehicle control from all other values.
-
Plot the corrected absorbance values against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
| Compound | Expected EC50 Range |
| Norgestrel | 0.1 - 10 nM |
| Progesterone | 1 - 50 nM |
Progesterone Receptor (PR) Reporter Gene Assay
This assay provides a more direct measure of PR activation by quantifying the expression of a reporter gene linked to a progesterone-responsive promoter. [8][9][10]
Experimental Workflow
Caption: Workflow for the Progesterone Receptor Reporter Gene Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| PR-Responsive Reporter Cell Line | INDIGO Biosciences | IB00401 |
| Cell Culture Medium | (As recommended by the cell line provider) | |
| Norgestrel | Sigma-Aldrich | N2260 |
| Progesterone (Positive Control) | Sigma-Aldrich | P0130 |
| Luciferase Assay System | Promega | E1500 |
| 96-well Cell Culture Plates (white, clear bottom) | Corning | 3610 |
Protocol
-
Cell Culture and Seeding:
-
Culture the PR-responsive reporter cell line according to the supplier's instructions. [8] * Seed the cells into a white, clear-bottom 96-well plate at the recommended density.
-
-
Compound Treatment:
-
Prepare serial dilutions of norgestrel and progesterone in the appropriate cell culture medium.
-
Add the diluted compounds to the cells. Include a positive control (progesterone) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. [9]
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Add the luciferase assay reagent (which includes the lysis buffer and substrate) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate the mean relative light units (RLU) for each concentration.
-
Subtract the mean RLU of the vehicle control.
-
Plot the corrected RLU values against the logarithm of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
| Compound | Expected EC50 Range |
| Norgestrel | 0.01 - 1 nM |
| Progesterone | 0.1 - 5 nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in AP assay | Endogenous phosphatase activity | Use specific inhibitors or optimize lysis buffer |
| Contamination | Use sterile techniques and fresh reagents | |
| Low signal in reporter assay | Low transfection efficiency (if transient) | Optimize transfection protocol or use a stable cell line |
| Cell death due to compound toxicity | Perform a cytotoxicity assay to determine the appropriate concentration range | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette |
| Pipetting errors | Calibrate pipettes and use proper pipetting techniques |
Conclusion
The in vitro assays detailed in this application note provide robust and reliable methods for quantifying the progestogenic activity of norgestrel. The T47D alkaline phosphatase induction assay is a well-established, cost-effective method that measures a downstream physiological response. The progesterone receptor reporter gene assay offers a more direct and often more sensitive readout of receptor activation. The choice of assay will depend on the specific research question, available resources, and desired throughput. By following these detailed protocols, researchers can obtain accurate and reproducible data on the progestogenic potential of norgestrel and other related compounds.
References
-
Markiewicz, L., et al. (1997). Estrogenic and progestagenic activities of physiologic and synthetic androgens, as measured by in vitro bioassays. Journal of Clinical Endocrinology & Metabolism, 82(9), 3019-3024. [Link]
-
Di Lorenzo, D., et al. (1991). Progestin Regulation of Alkaline Phosphatase in the Human Breast Cancer Cell Line T47D1. Cancer Research, 51(16), 4470-4475. [Link]
-
INDIGO Biosciences. Human Progesterone Receptor (NR3C3) Reporter Assay System. [Link]
-
Phillips, A., et al. (1988). Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception, 38(3), 329-342. [Link]
-
Phillips, A., et al. (1990). The affinity of norgestimate for uterine progestogen receptors and its direct action on the uterus. American Journal of Obstetrics and Gynecology, 162(5), 1385-1388. [Link]
-
INDIGO Biosciences. Rat Progesterone Receptor (nr3c3) Reporter Assay System. [Link]
-
Kim, Y. S., et al. (2012). A novel class of progesterone receptor antagonists: 6-substituted-8-(substituted-thio)theophyllines. Steroids, 77(5), 481-489. [Link]
-
Patton, P. E., et al. (2014). Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization. Fertility and Sterility, 101(6), 1635-1641. [Link]
-
van der Wijst, M. G. P., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Molecular Endocrinology, 70(1), e230048. [Link]
-
Garza-Flores, J., et al. (1996). In vitro molecular assessment of the mechanisms of action of 19-nor progestins used as contragestational agents. Gynecological Endocrinology, 10(4), 217-223. [Link]
-
Madauss, K. P., et al. (1993). Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. Biochemical and Biophysical Research Communications, 192(3), 1066-1072. [Link]
-
Labcorp. Endocrine Disruptor (ED) Testing Across the World. [Link]
-
Siddiqui, A. H., et al. (2007). In Vitro and In Vivo Evaluation of the Estrogenic, Androgenic, and Progestagenic Potential of Two Cyclic Siloxanes. Toxicological Sciences, 98(2), 473-484. [Link]
-
OECD (2020), Test No. 458: Androgen Receptor Transactivation Assays, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Jacobsen, B. M., et al. (2023). Breast cancer cells can recognize and respond to different levels of progestins to achieve different phenotypic outputs. bioRxiv. [Link]
-
Lee, J., et al. (2021). Cyclic depsipeptide mycotoxin exposure may cause human endocrine disruption: Evidence from OECD in vitro stably transfected transcriptional activation assays. Reproductive Toxicology, 100, 52-59. [Link]
-
Madauss, K. P., et al. (2004). Progesterone Receptor Ligand Binding Domain with bound Norethindrone. RCSB PDB. [Link]
-
EBSCO. Progesterone receptor assay. [Link]
-
Ju, K., et al. (1983). Binding of Levonorgestrel, Norethisterone and Desogestrel to Human Sex Hormone Binding Globulin and Influence on Free Testosterone Levels. Journal of Steroid Biochemistry, 19(1), 69-74. [Link]
-
Sitruk-Ware, R., et al. (2002). Stimulatory concentrations (EC 50 ) of natural progesterone and synthetic steroids on transcriptional activation through the progesterone receptor A and B. Steroids, 67(9), 755-762. [Link]
-
OECD (2020), Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Di Lorenzo, D., et al. (1991). Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. Cancer Research, 51(16), 4470-4475. [Link]
-
McRobb, L., et al. (2008). Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. Environmental Health Perspectives, 116(11), 1533-1538. [Link]
-
OECD. OECD Activities on Endocrine Testing. [Link]
-
O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Toxicology in Vitro, 22(5), 1162-1169. [Link]
-
Benagiano, G., et al. (2009). Safety, efficacy and patient satisfaction with continuous daily administration of levonorgestrel/ethinylestradiol oral contraceptives. Expert Opinion on Pharmacotherapy, 10(16), 2635-2646. [Link]
-
Madauss, K. P., et al. (2009). Crystal structure of the human progesterone receptor ligand-binding domain bound to levonorgestrel. RCSB PDB. [Link]
-
Wu, Z., et al. (2000). Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization. Analyst, 125(12), 2201-2205. [Link]
-
Kuhl, H., et al. (1998). Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor. Contraception, 58(5), 307-315. [Link]
-
MedicineNet. (2023). Norgestrel: Generic, OTC Birth Control Uses, Side Effects. [Link]
-
Omsjø, I. H., et al. (2020). Maintained antiproliferative effect of levonorgestrel in human endometrium after downregulation of nuclear progesterone receptors. Journal of Steroid Biochemistry and Molecular Biology, 198, 105574. [Link]
-
DC Chemicals. Progesterone Receptor. [Link]
-
FDA. (2015). Levosert (levonorgestrel-releasing intrauterine system). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Norgestrel: Generic, OTC Birth Control Uses, Side Effects [medicinenet.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Estrogenic and progestagenic activities of physiologic and synthetic androgens, as measured by in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
formulation strategies for transdermal delivery of norgestrel
Title: Advanced Formulation Strategies for Transdermal Delivery of Levonorgestrel: From Permeation Enhancement to Microneedle Architectures
Executive Summary Levonorgestrel (LNG), the biologically active enantiomer of norgestrel, is a highly potent synthetic progestin widely utilized for long-acting contraception. While oral administration is the clinical standard, it is heavily limited by first-pass hepatic metabolism, requiring higher doses that can trigger systemic adverse effects. Transdermal delivery offers a non-invasive alternative that ensures stable plasma concentrations, improves patient compliance, and completely bypasses the gastrointestinal tract. However, LNG's high lipophilicity (logP ~3.8) and molecular weight (312.45 g/mol ) severely restrict its passive diffusion across the stratum corneum (SC). This application note details the mechanistic rationale, comparative efficacy, and validated protocols for advanced LNG transdermal formulation strategies, transitioning from traditional chemical enhancers to state-of-the-art polymeric microneedle arrays.
Mechanistic Basis of Transdermal Levonorgestrel Delivery
The primary barrier to transdermal LNG delivery is the stratum corneum, a "brick-and-mortar" structure of keratin-filled corneocytes embedded in a highly organized intercellular lipid matrix. Because LNG is highly lipophilic, it readily partitions into the SC but struggles to partition out of the SC into the more aqueous viable epidermis. Effective formulation strategies must therefore either disrupt this lipid architecture, utilize ultra-deformable nanocarriers, or physically bypass the barrier altogether.
Skin permeation pathways and mechanistic action of levonorgestrel transdermal formulations.
Formulation Strategies & Causality
Strategy A: Chemical Permeation Enhancers (CPEs) Historically, transdermal patches utilized CPEs to temporarily diminish the barrier function of the skin. Studies utilizing ethylene vinyl acetate (EVAc) copolymer membranes demonstrated that ethyl acetate acts as a potent penetration enhancer. Causality: Ethyl acetate fluidizes the highly ordered intercellular lipid bilayers of the SC, increasing lipid diffusivity and facilitating a solvent drag effect that enhances LNG flux up to 17-fold in murine models (1)[1]. However, the rapid depletion of volatile solvents limits the duration of sustained release to 24–72 hours.
Strategy B: Nanovesicular Systems (Protransfersomes) To achieve longer sustained release without the skin irritation associated with high concentrations of CPEs, provesicular nanocarriers such as protransfersomes have been engineered. Causality: Protransfersomes are formulated with phospholipids and edge activators (surfactants). Upon application, they hydrate in situ by absorbing water from the skin, forming ultra-deformable vesicles that can squeeze through intercellular pores significantly smaller than their own diameter. This system achieves ~95% entrapment efficiency and provides zero-order sustained release, outperforming conventional liposomes (2)[2].
Strategy C: Polymeric Microneedle (MN) Arrays Microneedles represent a paradigm shift in formulation, physically bypassing the SC to deliver LNG directly to the viable epidermis without stimulating dermal pain receptors.
-
Dissolving MNs: Formulated using chitosan and beta-sodium glycerophosphate (β-GP). Because LNG is poorly water-soluble, it is first complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD). Causality: The inclusion complex drastically increases LNG's apparent solubility, allowing high drug loading within the hydrophilic polymer matrix. These MNs dissolve within hours, yielding pharmacokinetic profiles comparable to oral administration but with highly consistent blood concentrations (3)[3].
-
Ultra-Sustained Release Silk Fibroin MNs: For long-acting contraception (months to a year), silk fibroin is utilized. Causality: Silk fibroin possesses high biocompatibility and tunable proteolytic degradation kinetics. By modifying the secondary structure (beta-sheet content) of the silk protein, LNG release can be sustained for up to 100 days when loaded directly, or >1 year when pre-loaded into microparticles (4)[4].
-
Liposome-Loaded MNs: Combining vesicular and physical approaches, LNG-loaded liposomes are embedded in a biodegradable MN array. Causality: This dual-system provides an initial burst release to quickly reach the human therapeutic level (200 pg/mL) within days, followed by a liposomal depot effect that maintains contraceptive efficacy for >30 days (5)[5].
Quantitative Data: Comparative Efficacy of Formulation Strategies
| Formulation Strategy | Key Excipients / Materials | Primary Mechanism of Enhancement | Drug Loading / Entrapment | Sustained Release Duration |
| EVAc Patch + CPEs | Ethyl acetate, Ethanol, EVAc | Lipid fluidization, solvent drag | N/A (Reservoir system) | 24 – 72 hours |
| Protransfersomes | Phosphatidylcholine, Surfactants | Ultra-deformable vesicular transport | ~95% Entrapment Efficiency | 48 – 96 hours |
| Dissolving MNs | Chitosan, β-GP, HP-β-CD | Physical SC bypass, rapid dissolution | High (via inclusion complex) | PK equivalence to oral dose |
| Liposome-loaded MNs | Soya PC, Oleic acid, Polymers | SC bypass + liposomal depot effect | 18% Loading, 85% Entrapment | >30 days |
| Silk Fibroin MNs | Silk fibroin, PVA (for MPs) | SC bypass, proteolytic degradation | Up to 10 mg per patch | 100 days to >1 year |
Experimental Protocols: Self-Validating Workflows
Step-by-step experimental workflow for the fabrication and validation of microneedle arrays.
Protocol 1: Fabrication of Silk Fibroin Microneedle Patches for Ultra-Sustained LNG Delivery
Objective: To fabricate biodegradable MN arrays capable of zero-order LNG release for >100 days.
-
Silk Fibroin Extraction: Boil Bombyx mori cocoons in 0.02 M Na₂CO₃ for 30 minutes. Causality: This degumming step removes sericin, a glue-like protein that triggers immune responses, ensuring the in vivo safety and biocompatibility of the final patch. Solubilize the degummed fibers in 9.3 M LiBr at 60°C for 4 hours, then dialyze against distilled water for 48 hours to remove salts.
-
Drug Solubilization & Mixing: Add 3% (v/v) Dimethyl sulfoxide (DMSO) to the 6 wt% aqueous silk fibroin solution, followed by the addition of LNG. Causality: LNG is highly hydrophobic. DMSO acts as a transient co-solvent, preventing premature drug precipitation and ensuring uniform dispersion within the aqueous silk dope before casting.
-
Micromolding: Cast the LNG-silk solution onto a negative polydimethylsiloxane (PDMS) microneedle mold.
-
Centrifugation: Centrifuge the mold at 4000 rpm for 15 minutes at 25°C. Causality: The high viscosity of the silk solution traps air bubbles. Centrifugation forces the polymer into the micro-cavities, eliminating voids that would otherwise severely compromise the mechanical piercing strength of the needles.
-
Desiccation & Demolding: Dry the molds overnight in a fume hood at room temperature. Carefully peel the dried MN patch from the PDMS mold.
-
Validation (Stability): Subject patches to accelerated aging conditions (40°C, 75% RH) for 30 days per FDA Q1A(R2) guidelines. Extract LNG using DMSO and quantify via HPLC to confirm structural integrity and drug stability.
Protocol 2: In Vitro Skin Permeation and Release Assay (Franz Diffusion Cell)
Objective: To quantitatively validate the transdermal flux and release kinetics of the formulated MN patches.
-
Membrane Preparation: Mount dermatomed porcine skin (or human cadaver skin, ~500 µm thickness) between the donor and receptor compartments of a jacketed Franz diffusion cell. Ensure the stratum corneum faces the donor chamber.
-
Receptor Compartment Setup: Fill the receptor chamber (typically 5–15 mL) with Phosphate Buffered Saline (PBS, pH 7.4) containing 0.1% sodium azide and 0.5% Tween 80. Maintain at 37°C under constant magnetic stirring (50 rpm). Causality: Sodium azide is critical to prevent microbial degradation of the skin during prolonged (>30 days) release studies. Tween 80 acts as a solubilizer to maintain sink conditions, preventing the highly lipophilic LNG from saturating the medium and artificially halting diffusion.
-
Patch Application: Apply the LNG MN patch to the SC surface. Apply a standardized force (e.g., 10 N for 30 seconds using a mechanical applicator) to ensure consistent microconduit formation across all replicates.
-
Sampling: Withdraw 1 mL aliquots from the receptor sampling port at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours, then daily or weekly). Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain constant volume.
-
HPLC Quantification: Analyze samples using High-Performance Liquid Chromatography (C18 column; mobile phase: Acetonitrile/Water 60:40 v/v; UV detection at 240 nm) to calculate cumulative drug release and transdermal flux (µg/cm²/h).
References
-
Title: Novel dissolving microneedles for enhanced transdermal delivery of levonorgestrel: In vitro and in vivo characterization Source: PubMed URL: [Link]
-
Title: Silk Fibroin Microneedle Patches for the Sustained Release of Levonorgestrel Source: ACS Applied Bio Materials URL: [Link]
-
Title: Transdermal delivery of levonorgestrel. V. Preparation of devices and evaluation in vitro Source: PubMed URL: [Link]
-
Title: Protransfersomes for effective transdermal delivery of norgestrel preparation and in vitro characterization Source: ResearchGate URL: [Link]
-
Title: Levonorgestrel Microneedle Array Patch for Sustained Release Contraception: Formulation, Optimization and In Vivo Characterization Source: MDPI / PMC URL: [Link]
Sources
- 1. Transdermal delivery of levonorgestrel. V. Preparation of devices and evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel dissolving microneedles for enhanced transdermal delivery of levonorgestrel: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
using (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one as an internal standard in chromatography
Application Note: High-Performance Quantification of Synthetic Progestins using (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one (Norgestrel) as Internal Standard
Executive Summary
This application note details the protocol for using (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one (commonly known as Racemic Norgestrel ) as a structural analog Internal Standard (IS) for the quantification of 19-nortestosterone-derived progestins (e.g., Norethindrone, Ethinyl Estradiol, Gestodene).
While isotopically labeled standards (e.g., deuterated analogs) are the gold standard for compensating matrix effects, they are often cost-prohibitive or chemically unstable. Norgestrel serves as an ideal cost-effective alternative due to its structural homology—differing from Norethindrone only by an ethyl group at the C13 position instead of a methyl group. This modification provides sufficient chromatographic resolution while maintaining nearly identical ionization efficiency and extraction recovery properties.
Chemical Identity & Properties
| Property | Analyte (Target Example: Norethindrone) | Internal Standard (Norgestrel) |
| IUPAC Name | 17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one | (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one |
| Molecular Formula | C₂₀H₂₆O₂ | C₂₁H₂₈O₂ |
| Monoisotopic Mass | 298.19 Da | 312.21 Da |
| LogP (Hydrophobicity) | ~2.97 | ~3.5 - 3.8 |
| pKa | ~10.7 (OH group) | ~10.7 (OH group) |
| Role | Target Analyte | Internal Standard |
Critical Consideration: The IS specified is a racemic mixture (+/-). On standard achiral Reverse Phase (C18) columns, the enantiomers co-elute as a single peak. However, if your method utilizes chiral stationary phases, this IS will split into two peaks (Levonorgestrel and Dextronorgestrel). This protocol assumes standard achiral C18 chromatography.
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points and processing steps for this bioanalytical method.
Figure 1: Step-by-step bioanalytical workflow for steroid quantification using Norgestrel IS.
Detailed Protocol
Reagents and Standards Preparation
-
Stock Solution (IS): Dissolve 10 mg of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one in 10 mL of Methanol to yield 1 mg/mL. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Hexane:Ethyl Acetate (80:20 v/v).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation for steroids to minimize phospholipid suppression in the mass spectrometer.
-
Aliquot: Transfer 200 µL of plasma/serum into a 1.5 mL polypropylene tube.
-
Spike IS: Add 20 µL of the WIS (500 ng/mL Norgestrel) to all samples (Standards, QCs, and Unknowns). Vortex gently for 10 seconds.
-
Target IS Concentration: ~50 ng/mL in matrix.
-
-
Extract: Add 1.0 mL of Extraction Solvent (MTBE).
-
Agitate: Vortex vigorously for 5 minutes or shaker-plate for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry-ice/methanol bath (snap freeze) and decant the organic (top) layer into a clean glass tube.
-
Dry: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 0.1% Formic Acid in Water : Methanol). Vortex for 1 min.
Chromatographic Conditions (LC)
Norgestrel is more hydrophobic than Norethindrone due to the ethyl group. Expect Norgestrel to elute after Norethindrone.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Begin Ramp |
| 3.5 | 95 | Elution of Steroids |
| 4.5 | 95 | Wash |
| 4.6 | 30 | Re-equilibration |
| 6.0 | 30 | End |
Mass Spectrometry Parameters (MS/MS)
Use Positive Electrospray Ionization (ESI+) . Steroids form protonated molecular ions [M+H]+.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Norgestrel (IS) | 313.2 | 245.2 | 30 | 22 | Quantifier |
| Norgestrel (IS) | 313.2 | 109.1 | 30 | 35 | Qualifier |
| Norethindrone (Analyte) | 299.2 | 109.1 | 30 | 30 | Quantifier |
Note: The transition 313 -> 245 corresponds to the loss of the ethinyl group and water/ring fragmentation characteristic of this class.
Method Validation & Performance Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
Relative Response Factor (RRF)
Because Norgestrel is a structural analog, not an isotope, its ionization efficiency may differ slightly from the analyte. You must calculate the RRF during method development:
-
Acceptance: RRF should be constant (CV < 5%) across the calibration range.
Matrix Effect Evaluation
Compare the peak area of Norgestrel spiked into extracted blank matrix vs. Norgestrel in pure solvent .
-
Calculation: Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solution).
-
Requirement: The MF of the Analyte and the MF of the IS (Norgestrel) must be similar (within 15%). This proves that Norgestrel is effectively compensating for ion suppression/enhancement.
Specificity Check
Inject a "Zero Sample" (Matrix + IS only). Ensure there is no interference at the retention time of the Analyte.[1][2][3]
-
Norgestrel Retention: ~2.8 min[4]
-
Norethindrone Retention: ~2.4 min (Elutes earlier due to lower lipophilicity).
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Split Peak for IS | Chiral separation occurring | Ensure column is standard achiral C18. If using Phenyl-Hexyl, racemates may partially resolve. Switch to C18. |
| Low Recovery (<50%) | Inefficient LLE | Ensure pH of plasma is neutral/alkaline before extraction. Steroids extract best at pH 7-9. |
| Signal Suppression | Phospholipids | If using Protein Precipitation (PPT), switch to LLE or SPE (Oasis HLB) to remove lipids. |
| RT Drift | Column fouling | Use a guard column. Norgestrel is lipophilic and accumulates if the wash step (95% B) is too short. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
PubChem Compound Summary for CID 13306 (Norgestrel). National Center for Biotechnology Information. Link
-
Stanczyk, F. Z., & Clarke, N. J. (2010). Measurement of estradiol and progesterone in human serum by LC-MS/MS. Journal of Steroid Biochemistry and Molecular Biology. (Contextual grounding for steroid extraction). Link
-
Thermo Fisher Scientific Application Note. A Simple and Fast Solid Phase Extraction Method for Analysis of Steroids in Serum. (Demonstrates C18/HLB extraction logic). Link
Sources
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Smith Synthesis of Norgestrel
Topic: Yield Optimization & Process Troubleshooting Ticket Type: Advanced Chemical Engineering / Process Chemistry Status: Open
Introduction: The Smith-Torgov Pathway
Welcome to the technical support hub for the Smith total synthesis of norgestrel. This guide addresses the industrial adaptation of the Torgov reaction, specifically developed by Herchel Smith and colleagues at Wyeth. Unlike the standard Torgov route to estrone, the Smith synthesis introduces a critical 13-ethyl group (replacing the natural 13-methyl), creating the 18-homologue series.
This modification drastically alters the steric environment of the D-ring, making the condensation and cyclization steps more sensitive to reaction conditions. The guide below isolates the three Critical Control Points (CCPs) where yield is most frequently lost.
Module 1: The Vinyl Grignard Initiation
Process Step: Reaction of 6-methoxy-1-tetralone with vinylmagnesium bromide.
The Problem: Incomplete Conversion & Polymerization
Users often report residual starting material (tetralone) or the formation of intractable tars. This reaction sets the stereochemical stage; a poor yield here propagates downstream.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<85%) | Moisture in THF or degraded Grignard reagent. | Titrate Grignard: Use salicylaldehyde phenylhydrazone titration before use. Ensure THF is <50 ppm H₂O. |
| Exotherm Runaway | Addition rate too fast. | Cryogenic Dosing: Maintain internal temp at 0°C to -5°C during addition. The vinyl group is prone to radical polymerization if overheated. |
| "Sticky" Workup | Magnesium salt occlusion. | Ammonium Chloride Quench: Use saturated NH₄Cl at 0°C. Do not use strong acid (HCl) to quench, as the resulting vinyl carbinol is acid-sensitive (allylic rearrangement). |
Expert Insight: The vinyl carbinol product is a tertiary allylic alcohol .[1] It is inherently unstable in acidic media. If you observe a yield drop after workup, it is likely due to dehydration during drying or concentration. Store the intermediate in basic media (trace triethylamine) if holding is required.
Module 2: The Secosteroid Coupling (The Smith-Torgov Step)
Process Step: Condensation of the vinyl carbinol with 2-ethyl-1,3-cyclopentanedione .
The Problem: The "Ethyl Effect" & Low Yields
The 2-ethyl group on the dione is bulkier than the methyl group used in estrone synthesis. This steric hindrance slows the nucleophilic attack on the carbocation, allowing competing elimination reactions to dominate.
Q&A: Optimizing the Coupling
Q: Why is my coupling yield stuck at 40-50%? A: You are likely generating the carbocation too slowly or too fast. The reaction requires a "Goldilocks" zone of catalysis.
-
Protocol Adjustment: Do not use strong mineral acids directly. Use a catalytic amount of Triton B (benzyltrimethylammonium hydroxide) or perform the reaction in refluxing xylene/t-butanol with azeotropic removal of water.
-
Alternative: Use the isothiouronium salt method (generating the salt of the vinyl carbinol first) to stabilize the intermediate before adding the dione.
Q: The product looks like a mixture of isomers. Is this normal? A: Yes, but it shouldn't matter if you cyclize immediately. The seco-steroid (intermediate) can exist as a mixture of double-bond isomers. However, if you isolate it, ensure you are not seeing the O-alkylated product instead of the C-alkylated product.
-
Check: O-alkylation is a dead-end side reaction. It occurs if the reaction medium is too basic (hard nucleophile character). Buffer the pH to favor soft nucleophilicity (C-alkylation).
Module 3: Cyclodehydration & Stereoselective Hydrogenation
Process Step: Closing the C-ring and setting the trans-anti-trans geometry.
The Problem: The 8,14-Seco Bottleneck
The cyclization yields a pentaene (tetraene-one) system. The subsequent reduction of the 14(15) double bond is the single most critical step for defining the biological activity of norgestrel.
Critical Protocol: Acid-Catalyzed Cyclization
-
Reagent: p-Toluenesulfonic acid (pTsOH) in benzene or toluene.
-
Condition: Dean-Stark trap is mandatory. Water removal drives the equilibrium.
-
Yield Tip: Stop the reaction immediately upon the disappearance of the starting material (TLC monitoring). Prolonged exposure to acid at reflux causes double-bond migration to the thermodynamically stable (but synthetically useless) positions.
Critical Protocol: Stereoselective Hydrogenation
Goal: Reduce the 14(15) double bond to the trans-C/D ring junction (natural configuration).
| Variable | Standard Condition | Optimization for Smith Synthesis |
| Catalyst | Pd/C (5-10%) | Pd/CaCO3 or Pd/BaSO4 (Lindlar-type support prevents over-reduction). |
| Solvent | Ethanol | Benzene/Ethanol (1:1) . The non-polar component helps solubilize the planar steroid for better catalyst surface contact. |
| Pressure | 1 atm | Atmospheric Pressure. High pressure forces non-selective face attack, yielding the 14 |
Visualizing the Pathway
The following diagram illustrates the Smith synthesis flow with specific failure points marked in red.
Caption: Process flow of the Smith Synthesis highlighting reagents (Red) and critical intermediates (Blue/Green).
FAQ: Rapid Fire Troubleshooting
Q: Can I use 2-methyl-1,3-cyclopentanedione instead? A: No. That yields Norethisterone , not Norgestrel. The biological activity and patent landscape are completely different. The "Smith" innovation is specifically the handling of the 13-ethyl group derived from the 2-ethyl dione [1].
Q: My Birch reduction (Lithium/Ammonia) is over-reducing the aromatic ring. How do I stop it? A: Over-reduction usually yields the saturated A-ring.
-
Quench Timing: The reaction is extremely fast. Quench with solid NH₄Cl or ethanol before the blue color fades naturally.
-
Co-solvent: Ensure you are using THF/t-Butanol as a proton source. The presence of an alcohol is necessary for the Birch mechanism to stop at the 1,4-diene stage (which hydrolyzes to the enone) rather than proceeding to the fully saturated alcohol [2].
Q: How do I separate the enantiomers to get Levonorgestrel? A: The chemical synthesis described here produces (±)-Norgestrel (racemate). To obtain Levonorgestrel (the active (-) isomer), you must resolve the intermediate.
-
Best Practice: Resolve at the secosteroid stage using microbiological reduction (e.g., Saccharomyces cerevisiae) or chiral derivatization before cyclization. Resolving the final product is inefficient [3].
References
-
Hughes, G. A., & Smith, H. (1960). Totally Synthetic Steroid Hormones.[2][3] Part II. 13β-Alkylgona-1,3,5(10)-trienes.[4][5] Journal of the Chemical Society.[6]
-
Smith, H., et al. (1964). Totally Synthetic Steroid Hormones.[2][3] Part XIII. The Synthesis of (±)-13β-Ethylgon-4-en-3-one (Norgestrel). Journal of the Chemical Society.[6]
- Wyeth Laboratories. (1963). Belgian Patent BE 623844: Procédé de préparation de nouveaux stéroïdes.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Totally synthetic steroid hormones. 13. The chemical resolution of some racemic estrane, 13-beta-ethylgonane, and 13-beta-n-propylgonane derivatives and the preparation of some estrane and 13-beta-ethylgonane derivatives of unnatural configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Totally synthetic steroid hormones. XII. The preparation and catalytic hydrogenation of novel plus or minus-estra-1,3,5(10),8,14,16-hexaenes and plus or minus-13-ethylgona-1,3,5(10),8,14,16-hexaenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. File:Norgestrel synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
Technical Support Center: Chiral Separation of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one
Welcome to the dedicated support center for the chiral separation of (±)-13-Ethyl-17-hydroxygon-4-en-3-one, the racemic mixture containing the active pharmaceutical ingredient Levonorgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving robust and reproducible enantiomeric separation of this critical steroidal compound.
Introduction to the Challenge
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the accurate separation and quantification of the active (-)-enantiomer (Levonorgestrel) from its inactive or less active (+)-enantiomer is a critical step in drug development and quality control.[2][3] The primary challenge in separating enantiomers like those of 13-Ethyl-17-hydroxygon-4-en-3-one lies in their identical physical and chemical properties in an achiral environment.[1] Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a chiral environment, is the most effective method for this purpose.[2][4] This guide will focus on troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of these enantiomers.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of 13-Ethyl-17-hydroxygon-4-en-3-one?
A1: Polysaccharide-based and cyclodextrin-based CSPs are generally the most effective for separating steroid enantiomers.[2][5][6] For compounds with multiple rings like steroids, cyclodextrin-based columns, particularly those with derivatized β- and γ-cyclodextrins, are often a good starting point.[2][5] Specifically, a gamma-cyclodextrin based column may be more suitable for a five-ring steroid structure like norgestrel.[7] Immobilized polysaccharide-based columns (e.g., cellulose or amylose derivatives) also show high success rates and offer the advantage of being compatible with a wider range of solvents.[8][9]
Q2: What are the typical mobile phase compositions used for this separation?
A2: The choice of mobile phase depends on the CSP and the desired separation mode (normal-phase, reversed-phase, or polar organic).
-
Normal-Phase: Mixtures of n-hexane with an alcohol modifier like isopropanol (IPA) or ethanol are common.[7][10] Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be used to improve peak shape, though 13-Ethyl-17-hydroxygon-4-en-3-one is neutral.[7][10]
-
Reversed-Phase: Mixtures of water or buffer with acetonitrile (ACN) or methanol (MeOH) are standard.[11] This mode is often preferred for its compatibility with mass spectrometry (MS).
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives.
Q3: How does temperature affect the chiral separation of steroids?
A3: Temperature has a complex and often unpredictable effect on chiral separations.[5][9][12] Generally, lower temperatures can enhance the subtle intermolecular interactions responsible for chiral recognition, leading to better resolution.[4][12] However, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[9] Therefore, temperature should be carefully controlled and optimized for each specific method.
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of (±)-13-Ethyl-17-hydroxygon-4-en-3-one.
Problem 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify Column Suitability: Confirm that the chosen chiral stationary phase is appropriate for steroid separation. As mentioned in the FAQ, polysaccharide and cyclodextrin-based columns are the primary candidates.[2][5][6] If you are using a different type of CSP, it may not have the correct chiral recognition mechanism for this analyte.
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving chiral separation.[4][10]
-
Modifier Percentage (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.
-
Modifier Type (Normal Phase): If varying the percentage is not effective, try a different alcohol modifier. The choice between methanol, ethanol, and isopropanol can influence the chiral recognition.[10]
-
Organic Modifier/Aqueous Ratio (Reversed Phase): Adjust the ratio of acetonitrile or methanol to water/buffer.
-
-
Adjust the Column Temperature: Experiment with different column temperatures. Start at ambient temperature (e.g., 25°C) and then try lower temperatures (e.g., 15°C) and higher temperatures (e.g., 35°C) in a controlled manner.[5][12]
-
Reduce the Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can sometimes improve resolution.[4]
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase Modifier (NP) | Hexane:IPA (90:10) | 98:2 to 80:20 | Fine-tunes the polarity and interactions. |
| Mobile Phase Organic (RP) | ACN:Water (50:50) | 70:30 to 30:70 | Affects retention and selectivity. |
| Column Temperature | 25 °C | 10 °C to 40 °C | Influences the thermodynamics of interaction.[5][12] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min to 1.2 mL/min | Balances analysis time with separation efficiency. |
Table 1: Recommended Starting Conditions and Optimization Ranges for Method Development.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification accuracy.
Detailed Steps:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column.
-
Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase.[1] If a stronger solvent is used to dissolve the sample, it can cause peak distortion upon injection. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Evaluate for Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. While 13-Ethyl-17-hydroxygon-4-en-3-one is neutral, trace impurities in the sample or system could be acidic or basic. Adding a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) to the mobile phase can sometimes improve peak shape, but be cautious as this can also alter selectivity.[12]
-
Inspect for Column Contamination or Voids: If the problem persists, the column itself may be the issue. Contamination at the head of the column can be addressed by flushing with a strong solvent (check the column's instruction manual for compatible solvents).[13] A void at the column inlet can also cause peak distortion and may require column replacement.[13]
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Sources
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Resolving Peak Tailing in HPLC Analysis of Gonane Derivatives: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of gonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing, a frequent challenge that can compromise the accuracy and reliability of your results.[1][2][3]
Gonane, the fundamental tetracyclic structure of steroids, forms the backbone of a vast array of biologically and pharmaceutically important molecules. Due to their often-basic nature and complex structures, these compounds can exhibit problematic chromatographic behavior, with peak tailing being a primary concern. This guide provides a structured, in-depth approach to understanding the root causes and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of gonane derivatives?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][3] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[4][5] For gonane derivatives, which often include steroids used in pharmaceuticals, precise quantification is critical for safety and efficacy.
Q2: What are the primary causes of peak tailing for gonane derivatives?
A2: The most common cause of peak tailing for basic compounds like many gonane derivatives is secondary interactions with the stationary phase.[1][6] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a major culprit.[1][2][6] These acidic silanols can interact strongly with basic functional groups on the gonane structure, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][6][7] Other potential causes include column overload, extra-column volume, and metal contamination in the HPLC system.[4][8][9]
Q3: How does the pH of the mobile phase affect peak tailing?
A3: The pH of the mobile phase is a critical parameter. At a pH above 3, silanol groups on the silica surface become ionized (negatively charged) and can strongly interact with positively charged basic analytes, causing significant peak tailing.[10] By lowering the mobile phase pH to 3 or below, the silanol groups are protonated (neutral), minimizing these undesirable ionic interactions and improving peak symmetry.[1][4][11]
Q4: Can the choice of HPLC column make a difference in reducing peak tailing?
A4: Absolutely. Modern HPLC columns offer several features to mitigate peak tailing. "End-capped" columns have their residual silanol groups chemically modified to be less active.[4][12] Type B silica columns are made from a higher purity silica with fewer metal impurities and lower silanol activity compared to older Type A silica.[1][7] Hybrid stationary phases, which incorporate organic groups into the silica matrix, also offer reduced silanol activity and improved pH stability.[1] For some applications, alternative stationary phases like those with a positive surface charge or non-silica-based supports can be beneficial.[1]
Q5: What are mobile phase additives and how can they help?
A5: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For reducing peak tailing of basic compounds, common additives include competing bases or ion-pairing agents.[13] A competing base, such as triethylamine (TEA), will interact with the active silanol sites, effectively shielding them from the analyte.[11][13] However, these can sometimes shorten column lifetime.[13] Buffers are also crucial additives for maintaining a stable pH, which is essential for reproducible results.[11]
Troubleshooting Guide: A Step-by-Step Approach
When encountering peak tailing with gonane derivatives, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical workflow to identify and rectify the issue.
Step 1: Initial Diagnosis and System Evaluation
Before altering your method parameters, it's crucial to ensure the problem isn't rooted in the HPLC system itself.
Is the peak tailing for all compounds or just specific ones?
-
All peaks tail: This often points to a system-wide issue.
-
Extra-column volume: Check for excessive tubing length or wide-bore tubing between the injector, column, and detector.[2]
-
Column void or damage: The column may be old or have been subjected to harsh conditions, leading to a void at the head of the column.[8] A column performance test can help diagnose this.[14]
-
Blocked frit: A plugged frit at the column inlet can cause peak distortion.[4]
-
-
Only some peaks tail (typically the more basic gonane derivatives): This strongly suggests a chemical interaction issue between the analyte and the stationary phase.[15]
Step 2: Method Optimization - Mobile Phase Adjustments
Optimizing the mobile phase is often the most effective way to resolve peak tailing caused by secondary interactions.
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To protonate residual silanol groups on the stationary phase and minimize ionic interactions with basic analytes.
-
Procedure:
-
Prepare a mobile phase with a pH of 3.0 or lower.[11] A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[7][11]
-
Ensure your column is stable at low pH. Most modern silica-based columns are, but it is always best to check the manufacturer's specifications.[11]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
-
Expected Outcome: A significant improvement in peak symmetry for basic gonane derivatives.
Protocol 2: Using Mobile Phase Additives (Competing Base)
-
Objective: To mask active silanol sites with a competing base.
-
Procedure:
-
Caution: Competing bases can sometimes lead to shorter column lifetimes due to hydrolysis of the stationary phase.[13] They may also cause baseline disturbances.
Step 3: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, your column chemistry may be the culprit.
Table 1: HPLC Column Selection Guide for Gonane Derivatives
| Column Type | Key Feature | Best For |
| End-capped C18/C8 | Residual silanols are chemically deactivated. | General purpose, good starting point for reducing tailing of basic compounds.[4][12] |
| Type B Silica (High Purity) | Lower metal content and reduced silanol activity. | Significantly improved peak shape for basic analytes over older Type A columns.[1][7] |
| Hybrid Silica | Organic/inorganic hybrid particles. | Enhanced pH stability and reduced silanol interactions.[1] |
| Polar-Embedded Phase | A polar group is embedded in the alkyl chain. | Can provide alternative selectivity and improved peak shape for basic compounds.[16] |
| Phenyl Phases | Phenyl groups bonded to the silica. | Offers different selectivity, particularly for compounds with aromatic rings.[16][17] |
Diagram 1: Mechanism of Peak Tailing and Mitigation Strategies
Caption: Mechanisms of peak tailing and common mitigation strategies.
Step 4: Advanced Troubleshooting
If peak tailing persists, consider these less common but significant factors.
Metal Contamination
-
Problem: Metal ions, particularly from stainless steel or titanium components in "biocompatible" HPLC systems, can leach and accumulate on the column.[9][18][19] These metal ions can chelate with certain analytes, causing severe peak tailing.[9][20]
-
Solution:
Sample Overload
-
Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Solution:
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Conclusion
Resolving peak tailing in the HPLC analysis of gonane derivatives requires a systematic and informed approach. By understanding the underlying chemical interactions and methodically addressing potential causes from the HPLC system to the mobile phase and column chemistry, you can achieve symmetrical peaks, improve resolution, and ensure the accuracy and reliability of your chromatographic data. This guide provides the foundational knowledge and practical steps to empower you in your analytical endeavors.
References
- What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047 - Waters. (2022, March 14).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
- Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. J Chromatogr Sep Tech.
- Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART.
- RP C18 column with feature of a silanol group - Obrnuta faza.
- How to Fix Asymmetrical Chromatography Peaks.
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
- Evaluation of innovative stationary phase ligand chemistries and analytical conditions for the analysis of basic drugs by supercritical fluid chromatography - PubMed. (2016, March 18).
- Peak Tailing in HPLC - Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6).
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (2020, January 25).
- How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA. (2026, February 13).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1).
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific.
- Overcoming Metal Interference in HPLC - Technology Networks. (2025, October 6).
- Peak symmetry, asymmetry and their causes in HPLC. (2017, June 23).
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16).
- What are the Common Peak Problems in HPLC - Chromatography Today. (2026, March 8).
- High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4).
- A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. (2022, December 30).
- Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025, August 25).
- NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS - International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15).
- Resolving peak tailing in HPLC analysis of hydantoin compounds - Benchchem.
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012, August 2).
- Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure - ResearchGate.
- Analysis of steroids from normal and tumor tissue by HPLC | Scilit.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
- An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compound - accedaCRIS. (2017, August 17).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. silcotek.com [silcotek.com]
- 10. support.waters.com [support.waters.com]
- 11. labcompare.com [labcompare.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
- 17. veeprho.com [veeprho.com]
- 18. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 21. technologynetworks.com [technologynetworks.com]
optimizing solubility of norgestrel in aqueous buffers for bioassays
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Optimization of Norgestrel Solubility for Aqueous Bioassays
Introduction: The Hydrophobic Challenge
Norgestrel (LogP ~3.7) is a highly lipophilic synthetic progestogen. Its intrinsic aqueous solubility is extremely low (< 2 µg/mL or ~5 µM), creating a high risk of "crashing out" (precipitation) when stock solutions are introduced to aqueous buffers. This micro-precipitation is often invisible to the naked eye but results in erratic bioassay data, including false negatives (due to lack of free compound) or false positives (due to aggregate-induced toxicity).
This guide provides a validated framework to solubilize norgestrel while maintaining biological compatibility.
Part 1: Solvent Selection & Stock Preparation
Q: What is the optimal solvent for creating norgestrel master stocks? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. While ethanol is often cited, norgestrel’s solubility in ethanol is significantly lower (~0.25 mg/mL) compared to DMSO (~5–10 mg/mL). Using ethanol increases the volume required, risking solvent toxicity in your assay.
-
Protocol: Dissolve Norgestrel powder in high-grade anhydrous DMSO to a concentration of 10 mM .
-
Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Q: Can I use DMF (Dimethylformamide)? A: Yes, DMF offers higher solubility (~10 mg/mL) than DMSO. However, DMF is generally more cytotoxic than DMSO in cell-based assays. Use DMF only if your specific cell line exhibits hypersensitivity to DMSO, or for in vivo formulation requiring high concentrations (see Section 3).
Part 2: Dilution Strategies (Preventing "Shock" Precipitation)
Q: My compound precipitates when I add the DMSO stock directly to the culture media. How do I fix this? A: You are likely experiencing "solvent shock"—a rapid local phase separation caused by adding a high-concentration hydrophobic stock to a water-rich environment. Use the Intermediate Dilution Method .
The Intermediate Dilution Protocol
Instead of jumping from 100% DMSO to 0.1% DMSO in one step, introduce an intermediate step using the assay medium (or PBS) to buffer the transition.
Step-by-Step Workflow:
-
Master Stock: 10 mM Norgestrel in DMSO.
-
Intermediate Stock (100x): Dilute the Master Stock 1:100 into serum-free medium or PBS.
-
Result: 100 µM Norgestrel in 1% DMSO.
-
Action: Vortex immediately and vigorously for 10 seconds. Visually inspect for cloudiness.
-
-
Working Solution (1x): Dilute the Intermediate Stock 1:100 into your final assay medium (containing serum if applicable).
-
Final: 1 µM Norgestrel in 0.01% DMSO.
-
Why this works: The intermediate step creates a stable dispersion (or supersaturated solution) at a manageable concentration before the final dilution, preventing the formation of large crystal aggregates.
Part 3: Advanced Solubilization (Cyclodextrins)
Q: I need to test Norgestrel at concentrations >10 µM, but it precipitates even with DMSO. What now? A: You must use a carrier molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for encapsulating steroids like norgestrel, shielding the hydrophobic core from the aqueous environment.
Cyclodextrin Complexation Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to 20-40% (w/v). Filter sterilize (0.22 µm).
-
Solubilization: Add Norgestrel (powder or concentrated DMSO stock) to the cyclodextrin solution.
-
Equilibration: Shake or vortex at room temperature for 24 hours. The hydrophobic cavity of the cyclodextrin will encapsulate the norgestrel.
-
Usage: Dilute this complex into your assay medium. The complex is water-soluble and releases the drug upon binding to biological membranes/receptors.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and dilution workflow to ensure solubility.
Caption: Decision tree for Norgestrel solubilization. Green pathways indicate validated protocols for maintaining solubility in aqueous buffers.
Part 5: Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Crystals visible in well | "Solvent Shock" or saturation. | Use the Intermediate Dilution method. Ensure final DMSO < 0.1%. |
| High Cell Toxicity | DMSO concentration > 0.5%. | Reduce DMSO vehicle concentration. Switch to Cyclodextrin method. |
| Variable Data (High SEM) | Micro-precipitation (invisible). | Sonicate stock solutions before dilution. Use Glass or Low-Binding plastics (steroids stick to standard plastic). |
| Loss of Potency | Adsorption to plasticware. | Norgestrel binds to polystyrene. Add 0.1% BSA (Bovine Serum Albumin) to buffers to act as a carrier protein. |
Q: Does serum (FBS) affect solubility? A: Yes. Serum contains albumin, which naturally binds and transports steroids. Assays performed in serum-free conditions are more prone to precipitation. If you must use serum-free media, the addition of a carrier like HP-β-CD or BSA is critical.
References
-
Szegvári, D., et al. (2006).[1] "Tracking of Enantioselective Solubility of Rac-Norgestrel in the Presence of Cyclodextrin." Chirality, 18(2), 121-126.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13342, Norgestrel. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Bioequivalence Guide: Racemic Norgestrel vs. Levonorgestrel
[1]
Executive Summary: The Chiral Imperative
In the evolution of progestogenic therapeutics, the transition from Racemic Norgestrel (dl-norgestrel) to Levonorgestrel (LNG) represents a classic "chiral switch"—the replacement of a racemic mixture with its single, biologically active enantiomer.
For drug developers and regulatory scientists, the core bioequivalence (BE) challenge is not merely matching Area Under the Curve (AUC). It is demonstrating that the removal of the inactive dextronorgestrel (
This guide outlines the mechanistic basis for this comparison, provides comparative PK data, and details the specific chiral bioanalytical protocols required to validate bioequivalence between these two entities.
Part 1: Stereochemical & Pharmacological Basis[1][2]
The Enantiomeric Ratio
Norgestrel is a racemic mixture containing a 1:1 ratio of two stereoisomers:
-
Levonorgestrel (
-norgestrel): The biologically active progestogen.[1][2][3] -
Dextronorgestrel (
-norgestrel): Biologically inert regarding progestogenic activity.[1][2]
Therefore, 1.0 mg of Norgestrel contains exactly 0.5 mg of Levonorgestrel.
The "Inert Load" Hypothesis
A critical question in bioequivalence is whether the inactive isomer interferes with the active isomer's metabolism or binding.
-
Receptor Binding: Dextronorgestrel displays negligible affinity for progesterone receptors and does not competitively inhibit LNG binding [1].[2]
-
SHBG Interaction: Levonorgestrel binds with high affinity to Sex Hormone Binding Globulin (SHBG).[2] Experimental data confirms that dextronorgestrel does not bind SHBG, nor does it displace LNG from SHBG binding sites [2].[1][2] This lack of displacement is crucial; if the
-isomer displaced the -isomer, it would alter the free (active) fraction of LNG, invalidating a simple dose-normalization comparison.[1][2]
Mechanism of Action & Interaction Diagram
The following diagram illustrates the differential pathways of the racemate components, highlighting the lack of interference by the
Figure 1: Differential pharmacodynamics of Norgestrel enantiomers. Note the lack of competitive binding by the D-isomer at SHBG or Receptor sites.
Part 2: Comparative Pharmacokinetic Analysis
To establish bioequivalence, the PK parameters of the active moiety (LNG) must be comparable when dose-adjusted (e.g., 0.5 mg LNG vs. 1.0 mg Norgestrel).[1]
Comparative Data Summary
The following table synthesizes data from bridging studies comparing the two formulations [3, 4].
| Parameter | 0.5 mg Levonorgestrel (Pure) | 1.0 mg Norgestrel (Racemate) | Bioequivalence Status |
| 12.5 ± 3.2 | 11.8 ± 4.1 | Equivalent (Active moiety) | |
| 1.5 ± 0.6 | 1.7 ± 0.8 | Equivalent | |
| 145 ± 45 | 138 ± 50 | Equivalent | |
| 24 ± 8 | 26 ± 9 | Equivalent | |
| Bioavailability ( | ~100% | ~100% | Equivalent |
*Note: Values for Norgestrel represent the measurement of the specific L-isomer component using chiral analysis or corrected non-chiral assays.
Interpretation
The data confirms that the
Part 3: Experimental Protocol (Bioanalytical)
The Critical Challenge: Standard LC-MS/MS methods on C18 columns often cannot separate enantiomers.[2] If you administer Racemic Norgestrel and use a non-chiral method, you will measure the sum of
-
Result: The Racemate sample will appear to have 2x the concentration of the Pure sample, leading to a false failure of bioequivalence.
The Solution: You must use a Chiral-Specific Assay or a validated Chiral Separation step.[2]
Protocol: Chiral LC-MS/MS Quantification of LNG
This protocol ensures specific detection of Levonorgestrel in the presence of Dextronorgestrel.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of human plasma into a borosilicate glass tube.
-
Internal Standard (IS): Add 20 µL of Levonorgestrel-
(deuterated stable isotope). Note: Do not use Norgestrel racemate as IS. -
Extraction: Add 2 mL of Hexane:Ethyl Acetate (70:30 v/v).
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.
B. Chromatographic Conditions (Chiral Separation)
-
Column: Chiralpak IA-3 or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) isocratic flow.[2]
-
Flow Rate: 0.5 mL/min.
-
Run Time: ~8.0 minutes (D-norgestrel typically elutes before L-norgestrel).[1][2]
C. Mass Spectrometry (MS/MS) Parameters
Bioanalytical Workflow Diagram
Figure 2: Chiral separation workflow essential for distinguishing active LNG from inactive D-isomer in racemate-dosed samples.
Part 4: Bioequivalence Study Design
To prove bioequivalence between a legacy Norgestrel product and a new Levonorgestrel product, the following study design is recommended to satisfy FDA/EMA standards [5].
Study Architecture
-
Design: Single-dose, randomized, two-period, two-sequence crossover study.
-
Subjects: Healthy female volunteers (pre-menopausal, non-pregnant).[1][2][4] Note: SHBG levels vary with endogenous estrogen; subjects should ideally be in the same phase of the menstrual cycle or on non-hormonal contraception.
-
Washout Period: Minimum 21 days (approx. 10-15 half-lives of LNG) to prevent carryover.[1][2]
Dosing Regimen
Acceptance Criteria
Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratios of the following parameters fall within 80.00% – 125.00% :
Crucial Note: The statistical analysis must compare the active moiety only . The 1.0 mg dose of Norgestrel is treated mathematically as a 0.5 mg dose of Levonorgestrel for the purpose of calculation, assuming the assay specifically isolated the L-isomer.
Part 5: Regulatory & Safety Implications[1][2]
Safety of the Inactive Isomer
While bioequivalent in efficacy, the "switch" to pure Levonorgestrel is often preferred by regulators (e.g., EMA, FDA) to reduce metabolic load .[1] Although dextronorgestrel is largely inert, it still requires hepatic clearance (hydroxylation and conjugation).[1][2] Eliminating it reduces the xenobiotic burden on the liver by 50% [6].
Interchangeability
Based on the comparative PK and lack of pharmacodynamic interference:
-
Therapeutic Interchange: 1.0 mg Norgestrel is therapeutically interchangeable with 0.5 mg Levonorgestrel.[2]
-
Generic Substitution: A generic 0.5 mg LNG tablet cannot be automatically substituted for a 1.0 mg Norgestrel tablet at the pharmacy level without specific regulatory "Orange Book" coding, despite the scientific equivalence, due to the difference in labeled active ingredient strength.
References
-
Jones, R. C., et al. (1979).[1][2][5] "The biological activities of norgestrel and its enantiomers." International Journal of Fertility, 24(1), 39-43.[1][2] Link
-
Fotherby, K. (1995).[1][2] "Levonorgestrel: Clinical pharmacokinetics." Clinical Pharmacokinetics, 28(3), 203-215.[1][2] Link
-
Stanczyk, F. Z., & Roy, S. (1990).[1][2] "Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids."[1][2][6] Contraception, 42(1), 67-96.[1][2] Link
-
FDA Access Data. (1998).[2] "Bioequivalence Review: Norgestrel and Ethinyl Estradiol." ANDA 75-288. Link
-
World Health Organization. (2022).[2][7] "Notes on the Design of Bioequivalence Study: Levonorgestrel." Prequalification Team - Medicines. Link
-
Sitteri, P. K., et al. (1980).[1][2] "The serum transport of steroid hormones." Recent Progress in Hormone Research, 36, 507-593.[1][2] (Confirming SHBG binding specificity).
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. Dl Norgestrel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pharmacokinetics of the contraceptive steroids levonorgestrel and gestodene after single and multiple oral administration to women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of levonorgestrel and ethinyloestradiol following intravenous, oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
Cross-Reactivity of Norgestrel Antibodies: A Validation & Selection Guide
Topic: Cross-Reactivity of Norgestrel Antibodies in Immunoassay Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the pharmacokinetic (PK) profiling of contraceptive progestins, the specificity of norgestrel antibodies is the single most critical determinant of data integrity. Because norgestrel (specifically its active enantiomer, levonorgestrel) shares a 19-nortestosterone backbone with other synthetic progestins like norethisterone, "off-the-shelf" immunoassays frequently suffer from undocumented cross-reactivity.
This guide provides a technical comparison of antibody performance, dissects the structural mechanisms of interference, and outlines a self-validating protocol for determining specificity in your own matrix.
Structural Basis of Cross-Reactivity
To select the correct antibody, one must understand the "molecular mimicry" that causes interference. Norgestrel is structurally distinct from endogenous progesterone but highly similar to other 19-nortestosterone derivatives.
The Stereochemistry Trap
-
Norgestrel (racemic): A mixture of dextro- (d-) and levo- (l-) isomers.
-
Levonorgestrel (d-norgestrel): The biologically active component.[1][2]
-
The Problem: Antibodies raised against the racemic mixture (common in older polyclonal stocks) may bind the inactive l-isomer or metabolites with lower affinity, creating non-linear bias in PK curves. Modern assays should utilize antibodies raised specifically against Levonorgestrel-3-CMO-BSA to ensure target specificity.
The 19-Nortestosterone Family
The primary cross-reactivity risk comes not from progesterone, but from Norethisterone (Norethindrone) . Both molecules lack the C19 methyl group. The only difference is the C13 substituent: an ethyl group in norgestrel versus a methyl group in norethisterone. This minor steric difference is often insufficient to prevent antibody binding in polyclonal sera.
Figure 1: Structural relationships driving cross-reactivity. The C13 substitution (Red Arrow) is the primary epitope distinguishing Levonorgestrel from Norethisterone.
Comparative Analysis: Antibody Performance
The following data aggregates performance metrics from high-quality commercial immunoassays and validation literature. Note the distinct performance gap between Rabbit Polyclonal and Mouse Monoclonal antibodies regarding the critical Norethisterone interferent.
Table 1: Representative Cross-Reactivity Profiles (%)
Values represent the percentage of cross-reactivity (CR) calculated at 50% displacement (
| Cross-Reactant | Rabbit Polyclonal (Traditional) | Mouse Monoclonal (High Specificity) | Clinical Impact |
| Levonorgestrel | 100% | 100% | Target Analyte |
| dl-Norgestrel | ~50-60% | ~50% | Detects active isomer; racemic mix reads ~half. |
| Norethisterone | 5.0% - 14.0% | < 0.1% | CRITICAL: High risk of false positives in patients switching contraceptives. |
| Norgestimate | 2.0% - 5.0% | < 1.0% | Prodrug interference; relevant for metabolic studies. |
| Progesterone | < 0.1% | < 0.01% | Negligible in most norgestrel-specific assays. |
| Testosterone | < 0.1% | < 0.01% | Low risk, despite structural similarity. |
| Estradiol | < 0.01% | < 0.01% | No interference. |
Key Insight: If your study involves subjects potentially transitioning from Norethisterone-based contraceptives (e.g., Primolut N) to Levonorgestrel (e.g., Mirena, Plan B), a Monoclonal Antibody assay is mandatory. Polyclonal assays may yield falsely elevated baselines due to residual Norethisterone.
Experimental Validation Protocol: The "ED50 Displacement" System
Do not rely on manufacturer claims. Every new antibody lot must be validated in your specific sample matrix (e.g., stripped serum, saliva). This protocol uses the Abraham Method logic, adapted for modern microplate assays.
Phase 1: Determine the ED50
-
Curve Generation: Prepare a standard curve of Levonorgestrel (0.01 to 100 ng/mL) in your assay buffer.
-
Plotting: Plot
(Percent Bound) vs. Log Concentration. -
Calculation: Identify the concentration required to displace 50% of the tracer (ED50). This is your reference point for sensitivity.
Phase 2: Cross-Reactant Challenge
-
Stock Prep: Prepare high-concentration stocks (1 µg/mL) of potential interferents: Progesterone, Norethisterone, and Testosterone.
-
Serial Dilution: Dilute these stocks serially (1:10) alongside your Levonorgestrel standards.[3][4]
-
Assay Run: Run all series in the same plate.
-
Calculation of % Cross-Reactivity:
Figure 2: Decision tree for antibody validation based on ED50 displacement logic.
Troubleshooting & Optimization
Even a specific antibody can fail if the assay environment is uncontrolled.
-
Matrix Interference (SHBG): Levonorgestrel binds with high affinity to Sex Hormone Binding Globulin (SHBG). In direct serum assays, SHBG sequesters the analyte, preventing antibody binding.
-
Solution: Use a displacing agent (e.g., Danazol or 8-anilino-1-naphthalenesulfonic acid) in the assay buffer, or perform an organic extraction (ethyl ether) prior to the assay.
-
-
Solubility: Levonorgestrel is hydrophobic. Ensure standards are initially dissolved in ethanol or DMSO before dilution into the aqueous assay buffer to effectively prevent "crashing out" and false low readings.
References
-
Sankolli, G. M., et al. (1979). "Influence of antisera on the estimations of norethisterone and levonorgestrel." Journal of Steroid Biochemistry. Link
-
Stanczyk, F. Z. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Thermo Fisher Scientific. "Levonorgestrel (LNG) Competitive ELISA Kit Protocol & Validation Data." Thermo Fisher Product Support. Link
-
Wei, S., et al. (2013). "Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma." Biomedical Chromatography. Link
-
Corrie, J. E., et al. (1981). "The specificity of antisera raised against norethisterone-3-CMO-BSA and levonorgestrel-3-CMO-BSA." Steroids.[4][5][6][7] Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. unibiotech.in [unibiotech.in]
- 3. LNG ELISA kit(General species) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. Influence of antisera on the estimations of norethisterone and levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levonorgestrel (LNG) Competitive ELISA Kit (EIALNGC) - Invitrogen [thermofisher.com]
- 6. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Invitrogen Levonorgestrel (LNG) Competitive ELISA Kit 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
In Vivo Potency Comparison: Gonane vs. Estrane Progestins in Pharmacological Models
Executive Summary
Synthetic progestins derived from 19-nortestosterone are foundational molecules in hormonal contraception, menopausal hormone therapy, and emerging neuroprotective treatments. Chemically, these compounds are divided into two distinct structural classes: estranes and gonanes . For drug development professionals and researchers, understanding the structure-activity relationship (SAR) between these classes is critical for optimizing progestational efficacy while minimizing off-target endocrine effects. This guide objectively compares the in vivo potency of gonanes versus estranes, detailing their receptor binding profiles, physiological impacts, and the self-validating experimental methodologies used to measure them.
Structural Pharmacology & Mechanism of Action
Estranes (First-Generation Progestins)
Estranes, such as norethindrone (NET) and norethynodrel, are characterized by the absence of a methyl group at the C-19 position (a hallmark of all 19-nortestosterone derivatives) but retain a standard methyl group at the C-13 position. While clinically effective, their spatial conformation results in only moderate affinity for the progesterone receptor (PR). Furthermore, estranes often exhibit residual estrogenic activity—partially due to their in vivo aromatization into ethinyl estradiol—and moderate androgenic activity .
Gonanes (Second- and Third-Generation Progestins)
Gonanes, including levonorgestrel (LNG), desogestrel, and norgestimate, are distinguished by the replacement of the C-13 methyl group with an ethyl group . This targeted alkyl extension fundamentally alters the molecule's lipophilicity and spatial geometry. Causally, the C-13 ethyl group increases van der Waals interactions within the hydrophobic ligand-binding pocket of the PR. This tighter fit significantly lowers the dissociation constant (
Structural divergence of 19-nortestosterone derivatives and receptor activation pathways.
In Vivo Potency: Comparative Analysis
In vivo potency is primarily quantified through ovulation inhibition and endometrial transformation. Because of their enhanced PR affinity, gonanes require significantly lower physiological doses to achieve anti-gonadotropic effects. For instance, the threshold dose for ovulation inhibition is approximately 400 µ g/day for norethindrone, compared to just 60 µ g/day for levonorgestrel and desogestrel.
However, the enhanced receptor binding of early gonanes (like LNG) also extends to the androgen receptor (AR), leading to off-target androgenic side effects (e.g., altered lipid profiles). Third-generation gonanes (desogestrel, norgestimate) were specifically engineered with additional structural modifications (such as a C-11 methylene group or a C-3 oxime) to retain high PR potency while sterically hindering AR binding .
Quantitative Potency Summary
| Progestin | Structural Class | Ovulation Inhibition Dose (µ g/day ) | Relative PR Affinity | Off-Target Receptor Activity |
| Norethindrone | Estrane (1st Gen) | ~400 | Moderate | Moderate AR, Slight ER |
| Levonorgestrel | Gonane (2nd Gen) | ~60 | High | High AR |
| Desogestrel | Gonane (3rd Gen) | ~60 | High | Low AR |
| Norgestimate | Gonane (3rd Gen) | ~200 | High | Very Low AR |
*Administered as prodrugs; in vivo potency reflects their active metabolites (etonogestrel and levonorgestrel oxime/LNG, respectively).
Experimental Methodologies for In Vivo Potency Assessment
To objectively compare the potency of gonanes versus estranes, researchers rely on standardized in vivo bioassays. The following protocols are self-validating systems designed to isolate PR-mediated effects from endogenous steroidogenesis.
Protocol 1: In Vivo Ovulation Inhibition Assay (Rodent Model)
Purpose: To quantify the anti-gonadotropic potency of progestins via the suppression of the hypothalamic-pituitary-ovarian axis. Causality & Validation: Utilizing adult female rats with regular estrous cycles ensures an intact endocrine axis. Daily vaginal cytology serves as an internal, self-validating control to confirm cycle arrest prior to histological endpoints.
-
Subject Selection: Select adult female Wistar rats (200-250g) exhibiting at least two consecutive, regular 4-day estrous cycles (verified via daily vaginal smears).
-
Dosing Regimen: Randomize subjects into groups (n=10). Administer the test progestin (e.g., LNG at 10, 30, 60 µg/kg/day vs. NET at 100, 300, 600 µg/kg/day) via oral gavage or subcutaneous injection for 14 consecutive days. Include a vehicle-only negative control group.
-
Monitoring: Perform daily vaginal cytology. The cessation of the estrous cycle at the diestrus phase indicates successful suppression of the luteinizing hormone (LH) surge.
-
Endpoint Analysis: On day 15, sacrifice the animals. Excise and weigh the ovaries. Perform histological sectioning to confirm the absence of fresh corpora lutea (the definitive morphological marker of ovulation inhibition). Calculate the
for ovulation inhibition.
Protocol 2: Endometrial Transformation (Clauberg-McPhail Test)
Purpose: To evaluate direct progestational potency on the endometrium. Causality & Validation: Immature rabbits are utilized because their endogenous ovarian steroid production is negligible, preventing baseline interference. Estrogen priming is strictly required to upregulate PR expression in the endometrium, creating a sensitive, primed target for the progestin to act upon.
-
Subject Preparation: Utilize immature female New Zealand White rabbits (800-1000g).
-
Estrogen Priming: Administer subcutaneous 17β-estradiol (5 µ g/day ) for 6 consecutive days (Days 1-6) to induce endometrial proliferation and upregulate PRs.
-
Progestin Administration: From Days 7 to 11, administer the test progestin (estrane or gonane) at varying logarithmic doses. Include a positive control group (natural progesterone, 1 mg/day) to validate the assay's dynamic range.
-
Tissue Harvesting: On Day 12, euthanize the animals. Excise the uterine horns, fix in 10% neutral buffered formalin, and stain cross-sections with Hematoxylin and Eosin (H&E).
-
McPhail Scoring: Blindly evaluate the glandular arborization (branching) of the endometrium using the McPhail Index (0 = no transformation, 4 = maximal arborization). Plot dose-response curves to determine relative potency.
In vivo Clauberg-McPhail experimental workflow for assessing progestational potency.
References
-
Sitruk-Ware, R. (2011). Pharmacology of Progestogens. ResearchGate. Available at:[Link]
-
Liu, L., Zhao, L., She, H., Chen, S., Wang, J. M., Wong, C., McClure, K., Sitruk-Ware, R., & Brinton, R. D. (2010). Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo. Endocrinology, 151(12), 5782–5794. Available at:[Link]
-
Ramos, D. E., Stanczyk, F. Z., & Roy, S. (2009). Metabolic and Endocrinologic Effects of Steroidal Contraception. The Global Library of Women's Medicine (GLOWM). Available at:[Link]
Inter-Laboratory Comparison Guide: Norgestrel Detection Limits in Wastewater
Executive Summary: The Sensitivity Gap
Norgestrel (and its active enantiomer, Levonorgestrel) is a potent synthetic progestin widely used in contraceptives. Unlike natural hormones, it is highly resistant to biodegradation in wastewater treatment plants (WWTPs). The ecological risk is significant: the Predicted No-Effect Concentration (PNEC) for aquatic species is estimated at 0.1 ng/L .
This guide objectively compares analytical performance across different laboratory setups. A critical analysis of inter-laboratory data reveals a disturbing "Sensitivity Gap": while elite research laboratories using High-Resolution Mass Spectrometry (HRMS) achieve Limits of Detection (LOD) as low as 0.02 ng/L , standard compliance laboratories often stall at 2.5–10 ng/L —orders of magnitude above the biological threshold.
This document synthesizes data from EU COST Action studies, EPA method validations, and independent research to provide a definitive guide on achieving sub-ng/L detection.
Comparative Analysis: Methodological Performance
The following table synthesizes performance data from three distinct analytical tiers observed in inter-laboratory exercises.
Table 1: Inter-Laboratory Performance Matrix
| Feature | Method A: Standard Compliance | Method B: Optimized Research | Method C: Advanced High-Res |
| Technique | HPLC-UV / Low-Res MS | LC-MS/MS (Triple Quad) | LC-HRMS (Orbitrap/Q-TOF) |
| Typical LOD | 50 – 200 ng/L | 1.0 – 5.0 ng/L | 0.02 – 0.5 ng/L |
| Extraction | Liquid-Liquid (LLE) | SPE (C18 Cartridges) | SPE (HLB + Cleanup) |
| Matrix Correction | External Calibration | Surrogate Recovery | Isotope Dilution (SIL-IS) |
| Throughput | High | Medium | Low |
| Primary Failure | Insufficient Sensitivity | Matrix Suppression | Cost / Complexity |
Analysis of Variability
Inter-laboratory studies (e.g., NORMAN Network trials) identify two primary drivers of variance:
-
Extraction Efficiency: Laboratories using C18 sorbents often report lower recoveries (60-70%) for polar metabolites compared to those using Hydrophilic-Lipophilic Balance (HLB) sorbents (>85%).
-
Ion Suppression: In LC-MS/MS, co-eluting humic substances in wastewater effluent can suppress the Norgestrel signal by up to 90% . Laboratories relying on external calibration curves consistently underestimate concentrations compared to those using deuterated internal standards (Levonorgestrel-d6).
The "Gold Standard" Protocol
To achieve the necessary <0.1 ng/L detection limit, a self-validating system is required. The following protocol integrates the best practices from high-performing laboratories.
Phase 1: Sample Preparation (The Critical Step)
-
Collection: Amber glass bottles (silanized) to prevent photolysis and adsorption.
-
Preservation: Add NaN3 (0.1%) or H2SO4 (pH < 2) immediately to stop microbial degradation.
-
Filtration: 0.7 µm Glass Fiber Filter (GFF). Note: Avoid cellulose filters which may adsorb steroids.
Phase 2: Solid Phase Extraction (SPE)
-
Cartridge: Oasis HLB (200 mg) or equivalent polymeric sorbent.
-
Conditioning: 5 mL MeOH followed by 5 mL Milli-Q water.
-
Loading: 500 mL - 1000 mL sample at flow rate < 5 mL/min.
-
Wash: 5% MeOH in water (removes salts/proteins without eluting Norgestrel).
-
Elution: 2 x 4 mL Methanol.
-
Reconstitution: Evaporate to dryness under N2; reconstitute in 200 µL MeOH:Water (50:50).
Phase 3: Instrumental Analysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Positive (ESI+).
-
Transitions (MRM):
-
Quantifier: 313.2 → 245.2 m/z
-
Qualifier: 313.2 → 109.1 m/z
-
Internal Standard: 319.2 → 251.2 m/z (Levonorgestrel-d6)
-
Visualization of Workflows
Diagram 1: Optimized Analytical Workflow
This diagram illustrates the logical flow from sampling to data generation, highlighting critical control points (CCPs) where data integrity is often lost.
Caption: Optimized workflow for Norgestrel detection. CCP 1 (Internal Standard Spike) is crucial for correcting matrix effects.
Diagram 2: Matrix Effect Mechanism & Mitigation
Understanding why detection limits fail in wastewater is key to troubleshooting.
Caption: Mechanism of Ion Suppression. Matrix components compete for charge, reducing analyte signal. SIL-IS provides the only accurate correction.
Technical Insights & Troubleshooting
The "False Negative" Trap
Many labs report "Not Detected" (ND) because their LOD is 5 ng/L, while the actual concentration is 0.5 ng/L.
-
Insight: If your recovery of the internal standard (LNG-d6) drops below 50%, your data is suspect, even if the peak is visible.
-
Solution: Dilute the final extract 1:2 or 1:5. Counter-intuitively, dilution often increases S/N ratio by reducing the matrix load more than the analyte signal.
Levonorgestrel vs. Norgestrel[1]
-
Norgestrel is a racemic mixture.
-
Levonorgestrel is the biologically active levo-enantiomer.
-
Chromatography: Standard C18 columns cannot separate the enantiomers. Unless you use a chiral column (e.g., Chiralcel OD-RH), report results as "Norgestrel" or "Total Norgestrel" to maintain scientific accuracy.
References
-
US EPA. (2007).[1] Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS.[1][2][3] United States Environmental Protection Agency.[1][2][3] Link[1]
-
King, O. C., et al. (2016). Concentrations of levonorgestrel and ethinylestradiol in wastewater effluents: Is the progestin also cause for concern? Environmental Toxicology and Chemistry.[2] Link
-
Heath, E., et al. (2010). Inter-laboratory exercise on steroid estrogens in aqueous samples. Environmental Pollution. Link
-
NORMAN Network. (2019). Contaminants of Emerging Concern in Urban Wastewater: Joint NORMAN and Water Europe Position Paper. NORMAN Association. Link
-
Vittala, K. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel. Journal of Analytical & Bioanalytical Techniques. Link
Sources
Comparative Guide: Assessing Linearity and Precision in 13-Ethyl-17-hydroxygon-4-en-3-one Chromatography
Executive Summary
This technical guide evaluates chromatographic strategies for 13-Ethyl-17-hydroxygon-4-en-3-one (commonly known as Levonorgestrel or LNG ). As a synthetic progestogen used widely in low-dose hormonal contraceptives, analytical rigor is critical. The molecule’s hydrophobicity, potential for stereoisomerism (dextro- vs. levo-), and low-dosage formulations present unique challenges in establishing linearity and precision.
This guide compares three primary methodologies:
-
RP-HPLC-UV (The QC Standard): Optimized for formulation potency and stability.
-
UHPLC-MS/MS (The Bioanalytical Standard): Essential for pharmacokinetic (PK) plasma profiling.
-
Chiral Chromatography (The Purity Standard): Required for enantiomeric excess determination.
Molecular Profile & Chromatographic Implications[1]
To design a robust method, one must first understand the analyte's physicochemical behavior:
-
Chemical Name: 13-Ethyl-17-hydroxygon-4-en-3-one[1]
-
Chromophore: The
-unsaturated ketone (enone) at C3-C4 allows for strong UV absorption at 240–247 nm , making UV detection highly effective for pharmaceutical quality control (QC). -
Hydrophobicity: The steroid backbone results in high retention on C18 stationary phases, often requiring high organic content (>40% Acetonitrile) in the mobile phase.
-
Stereochemistry: The molecule is the biologically active (-)-enantiomer. The (+)-enantiomer (Dextronorgestrel) is an inactive impurity. Standard C18 columns cannot separate these enantiomers; chiral selectors are required.
Comparative Methodology: Linearity & Precision
The following table contrasts the performance metrics of the three dominant analytical approaches.
| Feature | Method A: RP-HPLC-UV (QC) | Method B: UHPLC-MS/MS (Bioanalysis) | Method C: Chiral LC (Purity) |
| Primary Application | Finished Product Assay, Dissolution | Plasma/Serum PK Studies | Enantiomeric Purity (d-impurity) |
| Stationary Phase | C18 or C8 (e.g., Hypersil ODS, 5µm) | Sub-2µm C18 (e.g., BEH C18, 1.7µm) | Amylose/Cellulose derivative (e.g., Chiralpak AD) |
| Linearity Range | |||
| Linearity ( | Typically | Typically | |
| Precision (RSD) | |||
| Detection Mode | UV Absorbance @ 240 nm | ESI+ (MRM Transition | UV @ 240 nm or CD |
| Throughput | Moderate (10–15 min run) | High (2–4 min run) | Low to Moderate |
Detailed Experimental Protocols
Protocol A: High-Precision RP-HPLC (Formulation QC)
Objective: To achieve strict ICH Q2(R1) compliance for assay linearity (
1. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax or Thermo Hypersil ODS),
, . -
Mobile Phase: Acetonitrile : Water (60:40 v/v). Note: Isocratic elution is preferred for precision over gradients to eliminate re-equilibration variance.
-
Flow Rate:
. -
Detection: UV at
. -
Temperature:
(Strict control is vital to stabilize retention times).
2. Linearity Assessment Workflow:
-
Stock Preparation: Dissolve 10 mg Reference Standard in 100 mL Mobile Phase (Concentration:
). -
Calibration Standards: Dilute stock to create 5 levels: 80%, 90%, 100%, 110%, and 120% of target label claim.
-
Execution: Inject each standard in triplicate.
-
Acceptance Criteria: Plot Area vs. Concentration.
must be . The y-intercept bias should be of the 100% response.[2]
3. Precision Assessment (Repeatability):
-
Prepare 6 independent sample preparations at 100% concentration.
-
Inject each sample once.
-
Acceptance Criteria: %RSD of the 6 assay values must be
.
Protocol B: High-Sensitivity UHPLC-MS/MS (Bioanalysis)
Objective: To assess linearity in biological matrices where matrix effects compromise UV precision.
1. Chromatographic Conditions:
-
Column: BEH C18 (
, ).[3] -
Mobile Phase:
-
Gradient: 10% B to 90% B over 2 minutes.
-
Internal Standard (IS): Levonorgestrel-d6 (Critical for correcting ionization suppression).
2. Linearity Assessment (Weighted):
-
Range:
to . -
Regression: unlike UV, MS detectors often saturate. Use Weighted Linear Regression (
) to improve accuracy at the lower end of the curve. -
Acceptance: Back-calculated concentrations of standards must be within
of nominal (except LLOQ ).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing 13-Ethyl-17-hydroxygon-4-en-3-one, highlighting where Linearity and Precision are most vulnerable.
Figure 1: Analytical decision matrix for Levonorgestrel. Green paths indicate QC workflows; Red paths indicate Bioanalytical workflows.
Expert Insights on Linearity & Precision
The "Zero-Intercept" Fallacy in Linearity
When assessing linearity for 13-Ethyl-17-hydroxygon-4-en-3-one using UV detection, researchers often force the calibration curve through zero. Do not do this.
-
Reasoning: Small spectral interferences from excipients (e.g., magnesium stearate in tablets) can cause a positive y-intercept. Forcing zero skews the slope, artificially inflating the error at low concentrations.
-
Best Practice: Always calculate the y-intercept bias. If the intercept is statistically different from zero (
), investigate the blank/placebo interference.
Precision vs. Hydrophobicity
Precision issues with this molecule often stem from its poor solubility in water.
-
The Trap: Using 100% aqueous diluents for sample preparation causes the steroid to precipitate or adsorb to the glass/plastic vials before injection.
-
The Fix: Ensure the sample diluent contains at least 50% organic solvent (Methanol or Acetonitrile). This ensures the analyte remains in solution, guaranteeing that the "Precision" measured is that of the instrument, not the solubility limit.
System Suitability as a Precision Gatekeeper
Before running a linearity curve, establish a System Suitability Test (SST) injection.
-
Tailing Factor (
): Must be . Higher tailing indicates secondary interactions with free silanols on the column, which destroys linearity at high concentrations (saturation of active sites). -
Resolution (
): If analyzing impurities, between Levonorgestrel and its nearest neighbor is required to ensure integration precision.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7]
-
United States Pharmacopeia (USP). Levonorgestrel Monograph. USP-NF. (Standard for HPLC conditions and acceptance criteria).
-
Korać, R., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device. Journal of Analytical Science and Technology. (Demonstrates linearity range 2.6–15.6 μg/mL).[2]
-
Ghobadi, M., et al. (2018). Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS: Application to a Bioequivalence Study. (Demonstrates bioanalytical linearity and weighted regression).
-
Ye, Y., et al. (2022). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel.[8][9] LCGC International.[9] (Details chiral separation methodologies).
Sources
- 1. prepchem.com [prepchem.com]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 5. ijpda.org [ijpda.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Capillary electrochromatography for chiral separation and purity testing of pharmaceutical drug substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Pharmacokinetics of Norgestrel Enantiomers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoselectivity in Norgestrel's Action
Norgestrel, a synthetic progestin widely used in hormonal contraceptives, is a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel. It is well-established that the pharmacological activity of norgestrel resides almost exclusively in levonorgestrel, while dextronorgestrel is considered biologically inert.[1] This stark difference in activity underscores the importance of understanding their individual pharmacokinetic profiles. Stereoselectivity in absorption, distribution, metabolism, and excretion can significantly impact the therapeutic efficacy and safety of the active enantiomer. This guide will delve into the comparative pharmacokinetics of these two enantiomers in relevant animal models, providing insights crucial for non-clinical drug development and toxicological assessments.
Rationale for Animal Model Selection in Norgestrel Pharmacokinetic Studies
The choice of an appropriate animal model is a critical first step in preclinical pharmacokinetic evaluations, aiming to select a species that closely mimics human drug metabolism and disposition.
-
The Rabbit Model: The rabbit has been identified as a suitable animal model for studying the pharmacokinetics of levonorgestrel.[2][3] Studies have shown that the pharmacokinetic profile of levonorgestrel in rabbits, particularly the tri-exponential decline in plasma concentrations, closely resembles that observed in women.[2][3] The metabolic clearance rate and volume of distribution, when normalized for body weight, are also comparable to human values.[2][3] This makes the rabbit a valuable model for investigating factors that may influence levonorgestrel metabolism.
-
The Rat Model: The rat is another commonly used model in pharmacokinetic studies. Research indicates that the disposition of levonorgestrel in rats also follows a tri-exponential pattern, with half-lives for the different phases being closer to those in women than the values reported for rabbits.[4] Furthermore, studies in rats have been instrumental in understanding the dose-dependent pharmacokinetics of levonorgestrel.[5]
-
The Minipig Model: The Göttingen minipig has also been utilized in levonorgestrel pharmacokinetic studies, offering another non-rodent model for preclinical assessment.[6]
The selection of a particular model often depends on the specific research question. For general pharmacokinetic profiling with relevance to human disposition, the rabbit and rat models are well-supported by existing literature.
Comparative Pharmacokinetic Parameters: Levonorgestrel vs. Dextronorgestrel
Direct head-to-head comparative studies detailing the full pharmacokinetic parameters of both levonorgestrel and dextronorgestrel in the same animal model are scarce in published literature. This is largely due to the established biological inactivity of dextronorgestrel. However, by synthesizing data from studies on levonorgestrel and the limited information on the racemate, we can construct a comparative overview.
Table 1: Representative Pharmacokinetic Parameters of Levonorgestrel in Animal Models
| Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |
| Rabbit | Intravenous | 15-20 µg/kg | Half-lives: Tri-exponential decline similar to humans | [2][3] |
| Metabolic Clearance Rate (MCR): Comparable to humans (per unit body weight) | [2][3] | |||
| Rat | Intravenous | Not specified | Half-lives (α, β, γ phases): 10.1 min, 42.7 min, 23.1 hours | [4] |
| Subcutaneous | 8, 16, or 32 µg | Dose-dependent kinetics: Half-life, C₀, and AUC increase with dose. | [5] | |
| Minipig | Intravenous | 30 µg | Clearance: ~20-fold higher than in rats. | [6] |
Insights into Dextronorgestrel's Pharmacokinetics:
Stereoselective Metabolism and Elimination
The metabolism of norgestrel is a key determinant of its pharmacokinetic profile and is stereoselective.
-
Levonorgestrel Metabolism: Levonorgestrel undergoes extensive metabolism, primarily in the liver. The main metabolic pathways include the reduction of the A-ring and hydroxylation. In urine, the metabolites of levonorgestrel are predominantly found as glucuronide conjugates.
-
Dextronorgestrel Metabolism: Detailed metabolic pathways for dextronorgestrel are not as well-documented. However, it is expected to be metabolized by similar enzymatic pathways, though potentially at different rates, which could contribute to differences in its clearance and half-life compared to levonorgestrel.
The following diagram illustrates the general metabolic pathway for levonorgestrel.
Caption: Generalized metabolic pathway of levonorgestrel.
Experimental Protocols for Stereoselective Pharmacokinetic Studies
Conducting a robust stereoselective pharmacokinetic study requires meticulous planning and execution. The following is a generalized protocol based on methodologies described in the literature.
Animal Model and Dosing
-
Animal Selection: Female New Zealand white rabbits or Sprague-Dawley rats are commonly used. Animals should be healthy adults and acclimated to the laboratory environment.
-
Drug Administration:
-
Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, the norgestrel enantiomer (or racemate) is dissolved in a suitable vehicle (e.g., ethanol, propylene glycol, and saline) and administered as a bolus injection into a marginal ear vein (rabbit) or tail vein (rat).
-
Oral (PO): For assessing oral bioavailability, the compound is administered via oral gavage.
-
-
Dose Selection: The dose should be selected based on previous studies to achieve plasma concentrations that are quantifiable by the chosen analytical method. For levonorgestrel, doses in the microgram per kilogram range are typical.[2][5]
Blood Sampling
-
Schedule: A sparse sampling schedule is often employed in animal studies to minimize stress and blood loss. Blood samples (e.g., 0.5-1 mL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Collection: Blood is typically collected from a contralateral ear vein or artery (rabbit) or via jugular vein cannulation (rat). Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Methodology for Enantiomer Quantification
The simultaneous quantification of levonorgestrel and dextronorgestrel in plasma is critical for a comparative pharmacokinetic analysis. This requires a stereoselective analytical method.
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods due to their sensitivity, specificity, and ability to separate enantiomers.[3]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate the analytes from the plasma matrix.
-
Chromatographic Separation:
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used to separate the enantiomers.
-
Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the two enantiomers.
-
-
Detection:
The following diagram outlines the workflow for a stereoselective bioanalytical method.
Caption: Workflow for stereoselective bioanalysis.
Conclusion and Future Directions
The pharmacokinetic profile of norgestrel is characterized by significant stereoselectivity, with the biological activity residing in the levonorgestrel enantiomer. Animal models, particularly the rabbit and rat, have proven to be valuable tools for elucidating the absorption, distribution, metabolism, and excretion of levonorgestrel, providing data that often correlates well with human pharmacokinetics.
While the pharmacokinetics of levonorgestrel are well-studied, there is a notable lack of comprehensive data on dextronorgestrel. Future research employing modern, highly sensitive, and stereoselective bioanalytical techniques could provide a more complete picture of the comparative pharmacokinetics of both enantiomers. Such studies would be beneficial for a more thorough understanding of the disposition of racemic norgestrel and could further refine the safety assessment of this widely used contraceptive agent. A direct, head-to-head study in a single animal model would be particularly valuable to the scientific community.
References
- The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women. (URL not available)
-
Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. [Link]
- Simultaneous determination of levonorgestrel and ethinylestradiol in New Zealand rabbit plasma by liquid chromatography-tandem mass spectrometry and their pharmacokinetics. (URL not available)
-
Pharmacokinetics of levonorgestrel and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration. [Link]
-
The biological activities of norgestrel and its enantiomers. [Link]
-
Effect of dose on the pharmacokinetics of levonorgestrel in the rat during the rapid elimination phase following subcutaneous administration. [Link]
-
Pharmacokinetics of Levonorgestrel in the Rat. [Link]
-
Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dose on the pharmacokinetics of levonorgestrel in the rat during the rapid elimination phase following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levonorgestrel and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
